Product packaging for Iprovalicarb(Cat. No.:CAS No. 140923-17-7)

Iprovalicarb

Número de catálogo: B1672162
Número CAS: 140923-17-7
Peso molecular: 320.4 g/mol
Clave InChI: NWUWYYSKZYIQAE-WMCAAGNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Iprovalicarb can cause cancer according to The Environmental Protection Agency (EPA).
This compound is a diastereoisomeric mixture comprising equimolar amounts of L-(R)- and L-(S)-iprovalicarb. It is a systemic fungicide, specific to oomycetes, used on potatoes and grape vines. It has a role as an environmental contaminant, a xenobiotic and an antifungal agrochemical. It is a diastereoisomeric mixture, a valinamide fungicide and a carbamate fungicide. It contains a L-(R)-iprovalicarb and a L-(S)-iprovalicarb.
a derivative of natural amino acid valine & carbamic acid;  a fungicide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N2O3 B1672162 Iprovalicarb CAS No. 140923-17-7

Propiedades

IUPAC Name

propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUWYYSKZYIQAE-WMCAAGNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047662
Record name Iprovalicarb
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140923-17-7
Record name Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iprovalicarb [ISO:BSI]
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Record name Iprovalicarb
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Record name Carbamic acid, N-[(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester
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Record name IPROVALICARB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iprovalicarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide effective against Oomycete pathogens, a class of destructive plant parasites. Its mode of action involves the inhibition of cellulose biosynthesis in the fungal cell wall. This technical guide provides a detailed overview of the synthesis pathway of this compound, including its key precursors, reaction steps, and experimental protocols. The information is compiled from various scientific and patent literature to offer a comprehensive resource for researchers in agrochemical synthesis and development.

This compound Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with two primary precursors: the amino acid L-valine and the chiral amine (R)-1-(4-methylphenyl)ethylamine . The core of the synthesis involves the formation of a carbamate from L-valine, followed by an amide bond formation with the chiral amine.

The overall synthetic route can be summarized in the following key stages:

  • Preparation of Precursors:

    • Synthesis of L-valine isopropyl ester from L-valine.

    • Synthesis of (R)-1-(4-methylphenyl)ethylamine.

  • Formation of the Carbamate Intermediate:

    • Reaction of L-valine with isopropyl chloroformate to yield N-(isopropoxycarbonyl)-L-valine.

  • Final Amide Coupling:

    • Coupling of N-(isopropoxycarbonyl)-L-valine with (R)-1-(4-methylphenyl)ethylamine to produce this compound.

Below is a detailed description of each stage, including experimental protocols and available quantitative data.

Stage 1: Precursor Synthesis

Synthesis of L-valine isopropyl ester

L-valine is first converted to its isopropyl ester to protect the carboxylic acid functionality and facilitate subsequent reactions.

Experimental Protocol:

A common method for this esterification involves the use of thionyl chloride in isopropanol.

  • Isopropanol (e.g., 125 mL) is cooled to -10 °C.

  • Thionyl chloride (e.g., 30 mL) is added dropwise with stirring.

  • L-valine (e.g., 25 g) is then added portion-wise, maintaining the low temperature.

  • The reaction mixture is gradually warmed to room temperature and then heated to 100 °C for an extended period (e.g., 40 hours).

  • After the reaction, excess isopropanol and thionyl chloride are removed under reduced pressure.

  • The residue is dissolved in water, and the solution is neutralized with aqueous ammonia.

  • The L-valine isopropyl ester is extracted with an organic solvent like ether.

  • The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The final product is purified by distillation under reduced pressure.

ParameterValueReference
Boiling Point40-41 °C at 3-4 mmHg[1]
Synthesis of (R)-1-(4-methylphenyl)ethylamine

This chiral amine is a crucial component for the final this compound molecule. One synthetic approach involves the deacylation of an amide precursor.

Experimental Protocol:

  • (R)-N-[1-(4-methylphenyl)ethyl]acetamide is dissolved in a suitable alcohol solvent such as n-butanol.

  • An alkali metal hydroxide, like potassium hydroxide, is added to the solution.

  • The mixture is heated to a temperature between 100-130 °C for a period of 5-24 hours.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and subsequent distillation.

ParameterValueReference
Yield82%[2]
HPLC Purity96.3%[2]
Enantiomeric Excess99.2%[2]

Stage 2: Formation of N-(isopropoxycarbonyl)-L-valine

This key intermediate is prepared by the reaction of L-valine with isopropyl chloroformate. This step introduces the carbamate moiety.

Experimental Protocol:

  • L-valine is dissolved in an aqueous solution of a base, such as sodium hydroxide, and the solution is cooled.

  • Isopropyl chloroformate is added dropwise while maintaining the temperature and pH of the reaction mixture.

  • After the addition is complete, the reaction is stirred for a period to ensure completion.

  • The reaction mixture is then acidified with an acid like hydrochloric acid.

  • The product, N-(isopropoxycarbonyl)-L-valine, precipitates and can be collected by filtration.

  • The crude product can be purified by recrystallization.

A Chinese patent describes a similar one-pot reaction to directly generate the final product, implying the formation of this intermediate in situ.[3]

Stage 3: Final Amide Coupling to Synthesize this compound

The final step in the synthesis is the formation of an amide bond between the carboxylic acid of N-(isopropoxycarbonyl)-L-valine and the amino group of (R)-1-(4-methylphenyl)ethylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol (Representative):

  • N-(isopropoxycarbonyl)-L-valine is dissolved in a suitable anhydrous organic solvent (e.g., dichloromethane or dimethylformamide).

  • The solution is cooled in an ice bath.

  • The coupling agent (e.g., DCC or EDC, typically 1.1 equivalents) and optionally an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization, are added to the solution.

  • (R)-1-(4-methylphenyl)ethylamine (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

  • The reaction mixture is filtered to remove the urea byproduct (in the case of DCC).

  • The filtrate is washed successively with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO3), and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude this compound is then purified, for example, by column chromatography on silica gel.

ParameterValueReference
Purity>98%[4]

Visualizing the Synthesis and Workflow

To better illustrate the synthesis pathway and the general experimental workflow, the following diagrams are provided.

Iprovalicarb_Synthesis_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis L_Valine L-Valine Valine_Ester L-Valine Isopropyl Ester L_Valine->Valine_Ester Isopropanol, SOCl2 N_Protected_Valine N-(isopropoxycarbonyl)-L-valine Valine_Ester->N_Protected_Valine Isopropyl Chloroformate This compound This compound N_Protected_Valine->this compound Amide Coupling (DCC/EDC) Chiral_Amine (R)-1-(4-methylphenyl)ethylamine Chiral_Amine->this compound p_Me_Acetophenone p-Methylacetophenone Amide_Precursor (R)-N-[1-(4-methylphenyl)ethyl]acetamide p_Me_Acetophenone->Amide_Precursor Intermediate Steps Amide_Precursor->Chiral_Amine Deacylation

Caption: The overall synthesis pathway of this compound from its key precursors.

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction under controlled conditions (Temperature, Time) Start->Reaction Workup Aqueous Workup (Washing, Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for a single synthetic step.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles, primarily involving amino acid chemistry and amide bond formation. This guide provides a detailed framework for understanding and potentially executing the synthesis of this important fungicide. For researchers and professionals in the field, this compilation of information serves as a valuable technical resource, outlining the key precursors, intermediates, and reaction conditions involved in the production of this compound. Further optimization of each step, particularly the final coupling reaction, could lead to improved yields and a more efficient overall synthesis.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Iprovalicarb Diastereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is highly effective against a range of plant pathogenic oomycetes, which are responsible for devastating diseases such as late blight in potatoes and downy mildew in grapes.[1] The fungicidal activity of this compound stems from its ability to inhibit cellulose synthase, a crucial enzyme in the formation of the oomycete cell wall, leading to the disruption of cell wall integrity and ultimately cell death.[2] this compound is commercially available as a racemic mixture of two diastereoisomers, (S,R)-iprovalicarb and (S,S)-iprovalicarb, typically in a 1:1 ratio.[2] Understanding the distinct chemical structures and physicochemical and biological properties of these diastereoisomers is critical for optimizing its fungicidal efficacy, developing more effective formulations, and assessing its environmental fate.

Chemical Structure and Identification

This compound possesses two chiral centers, resulting in the existence of two diastereomeric pairs of enantiomers. The commercial product is a mixture of the (S) absolute configuration at the valine residue and a racemic mixture at the 1-(4-methylphenyl)ethyl amine moiety. This results in the two diastereoisomers: (S,R)-iprovalicarb and (S,S)-iprovalicarb.

Chemical Name (IUPAC): propan-2-yl N-[(2S)-3-methyl-1-[[1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate

Molecular Formula: C₁₈H₂₈N₂O₃

Molecular Weight: 320.43 g/mol [3]

CAS Registry Number: 140923-17-7[3]

The structural formulas of the two diastereoisomers are presented below:

Figure 1: Chemical Structures of this compound Diastereoisomers

G Chemical Structures of this compound Diastereoisomers cluster_SR (S,R)-Iprovalicarb cluster_SS (S,S)-Iprovalicarb SR SR SS SS

Caption: Structures of the (S,R) and (S,S) diastereoisomers of this compound.

Physicochemical Properties

The physicochemical properties of the this compound diastereomeric mixture and the individual isomers are summarized in the table below. While some data is available for the individual diastereomers, many reported values are for the 1:1 mixture.

PropertyValue (Diastereomeric Mixture unless specified)Reference
Physical State Colorless to beige powder
Melting Point 164 °C[2]
Vapor Pressure 7.90 x 10⁻⁵ mPa (20 °C)[2]
Solubility in Water Moderately soluble[2]
logP (Octanol-Water Partition Coefficient) (S,R)-isomer: 3.18(S,S)-isomer: 3.20
Solubility in Organic Solvents Soluble in dimethyl sulfoxide (DMSO) and dichloromethane.[4][5]

Synthesis and Separation of Diastereoisomers

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that generally involves the coupling of three key building blocks: L-valine, isopropyl chloroformate, and racemic 1-(4-methylphenyl)ethylamine. A generalized synthetic scheme is outlined below.

G Generalized Synthetic Pathway for this compound cluster_reagents Starting Materials cluster_synthesis Reaction Steps cluster_product Product Valine L-Valine Step1 Step 1: Carbamate Formation Valine->Step1 Chloroformate Isopropyl Chloroformate Chloroformate->Step1 Amine Racemic 1-(4-methylphenyl)ethylamine Step2 Step 2: Amide Coupling Amine->Step2 Step1->Step2 N-protected Valine This compound This compound Diastereomeric Mixture Step2->this compound G Workflow for HPLC Separation of this compound Diastereomers cluster_prep Sample Preparation cluster_hplc HPLC System cluster_separation Separation and Collection cluster_analysis Analysis Dissolve Dissolve Diastereomeric Mixture in Mobile Phase Filter Filter through 0.45 µm filter Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column Chiral Stationary Phase Column Injector->Column Detector UV/Vis or Mass Spec Detector Column->Detector Elution Isocratic or Gradient Elution Detector->Elution Fractionation Fraction Collector Elution->Fractionation Purity Analyze Fractions for Purity Fractionation->Purity Evaporation Solvent Evaporation Purity->Evaporation Isolated Isolated Diastereoisomers Evaporation->Isolated G Simplified Signaling Pathway of Cellulose Synthesis and Inhibition by this compound cluster_synthesis Cellulose Synthesis cluster_inhibition Inhibition UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (Plasma Membrane) UDP_Glucose->Cellulose_Synthase Substrate Cellulose_Chain Growing Cellulose Chain Cellulose_Synthase->Cellulose_Chain Polymerization Cell_Wall Cell Wall Assembly Cellulose_Chain->Cell_Wall This compound This compound This compound->Inhibition Inhibition->Cellulose_Synthase Inhibits

References

Iprovalicarb's Mechanism of Action on Oomycete Cellulose Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprovalicarb, a carboxylic acid amide (CAA) fungicide, is a potent inhibitor of oomycete pathogens, a group of destructive plant pathogens including the causal agents of late blight (Phytophthora infestans) and downy mildews. Its efficacy stems from a highly specific mechanism of action targeting the biosynthesis of the oomycete cell wall. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its target, the cellulose synthase 3 (CesA3) enzyme. It consolidates quantitative data on its inhibitory effects, details relevant experimental methodologies, and visually represents the key pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers in agrochemical development, fungal biology, and molecular plant pathology.

Introduction: The Oomycete Cell Wall as a Fungicide Target

Oomycetes, despite their filamentous, fungus-like appearance, are phylogenetically distinct from true fungi and belong to the Stramenopila kingdom. A key differentiator lies in their cell wall composition. While fungal cell walls are primarily composed of chitin, oomycete cell walls are predominantly made of β-1,3-glucans and cellulose.[1] This unique composition makes the enzymes involved in cell wall biosynthesis, particularly cellulose synthase, an attractive and specific target for the development of oomycete-selective fungicides.[2]

This compound is a member of the Carboxylic Acid Amide (CAA) class of fungicides, which are known for their specific activity against oomycetes.[3] This specificity is attributed to their targeted inhibition of cellulose biosynthesis, a process vital for the structural integrity and growth of these pathogens.[4]

The Molecular Target: Cellulose Synthase 3 (CesA3)

The primary molecular target of this compound and other CAA fungicides in oomycetes is the cellulose synthase 3 enzyme, encoded by the CesA3 gene.[4] Cellulose synthases are integral membrane proteins that catalyze the polymerization of glucose from UDP-glucose into β-1,4-glucan chains, the fundamental components of cellulose microfibrils.[5] In oomycetes, a family of CesA genes exists, but CesA3 has been identified as the specific isoform targeted by CAA fungicides.[4]

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound exerts its fungicidal effect by binding to the CesA3 protein, thereby inhibiting its enzymatic activity. This leads to a disruption of cellulose synthesis, which has profound consequences for the oomycete's viability and pathogenicity. The inhibition of cellulose production weakens the cell wall, leading to morphological abnormalities such as swelling of hyphal tips and bursting of germ tubes, ultimately causing cell death.[3]

Signaling and Action Pathway

The interaction of this compound with the oomycete cell involves a direct targeting of the cellulose synthase complex embedded in the plasma membrane. The subsequent inhibition of this enzyme disrupts the production of cellulose, a critical component for cell wall rigidity and expansion.

Iprovalicarb_Mechanism This compound This compound CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Binds to and inhibits PlasmaMembrane Oomycete Plasma Membrane Cellulose Cellulose (β-1,4-glucan) CesA3->Cellulose Catalyzes polymerization UDP_Glucose UDP-Glucose UDP_Glucose->CesA3 Substrate CellWall Cell Wall Assembly Cellulose->CellWall Disruption Cell Wall Disruption (Swelling, Lysis) CellWall->Disruption Experimental_Workflow_Cellulose_Synthase_Assay cluster_prep 1. Microsomal Membrane Preparation cluster_assay 2. Enzyme Assay cluster_quant 3. Product Quantification & Analysis Mycelium Oomycete Mycelium Grinding Grind in Liquid N2 Mycelium->Grinding Homogenization Homogenize in Extraction Buffer Grinding->Homogenization LowSpeedCent Low-Speed Centrifugation (remove debris) Homogenization->LowSpeedCent HighSpeedCent High-Speed Centrifugation (pellet membranes) LowSpeedCent->HighSpeedCent Resuspension Resuspend Microsomal Pellet HighSpeedCent->Resuspension ReactionSetup Set up reaction: - Reaction Buffer - Microsomes - this compound dilutions Resuspension->ReactionSetup PreIncubation Pre-incubate ReactionSetup->PreIncubation ReactionStart Add UDP-[14C]glucose PreIncubation->ReactionStart Incubation Incubate ReactionStart->Incubation ReactionStop Stop Reaction Incubation->ReactionStop Filtration Spot on Glass Fiber Filters ReactionStop->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate % Inhibition & IC50 Scintillation->Analysis

References

Molecular formula and IUPAC name of Iprovalicarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Iprovalicarb, detailing its chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity

  • Molecular Formula: C₁₈H₂₈N₂O₃[1][2][3][4][5][6][7]

  • IUPAC Name: propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate[1][5][7]

This compound is a systemic fungicide belonging to the valinamide carbamate chemical class.[7][8] It is a diastereoisomeric mixture, typically in a 1:1 ratio, and is particularly effective against oomycete pathogens.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
Physicochemical Properties
Molecular Weight320.43 g/mol [3][4][5][6]
Physical StateWhite-yellow powder[2]
Melting Point-95.3 °C[9]
Boiling Point56.2 °C[9]
Flash Point-17 °C (1.4 °F)[9]
Residue Analysis Parameters (LC-MS/MS)
Limit of Detection (LOD)0.016 µg/kg (tomato & grapes)[10]
Limit of Quantification (LOQ)0.05 µg/kg (tomato & grapes)[10]
Recovery in Tomato85-100%[10]
Recovery in Grapes84-97%[10]
Toxicology Data (EPA)
Oral Chronic Reference Dose (RfD)0.0262 mg/kg-day[7]
Oral Slope Factor (Carcinogenic)0.000447 (mg/kg-day)⁻¹[7]
Efficacy Data
Half-life (DT₅₀) in Tomato2 days[10]
Half-life (DT₅₀) in Grapes2.5 days[10]

Mechanism of Action

This compound's primary mode of action is the inhibition of cellulose biosynthesis in oomycetes, which is crucial for the structural integrity of their cell walls.[8][11] Unlike fungi, which primarily have chitin-based cell walls, oomycetes utilize cellulose.[12] this compound specifically targets a cellulose synthase-like enzyme, PiCesA3, which is involved in this process.[11] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to swelling and eventual lysis of the pathogen's cells.[1][11] This mechanism is effective against various developmental stages of the pathogen, including spore germination and mycelial growth.[9][10]

cluster_Oomycete Oomycete Cell UDP_Glucose UDP-Glucose CesA3 Cellulose Synthase (CesA3) UDP_Glucose->CesA3 Substrate Cellulose Cellulose Microfibrils CesA3->Cellulose Synthesis CellWall Cell Wall Assembly Cellulose->CellWall Integrity Cell Wall Integrity CellWall->Integrity Disruption Disruption of Cell Wall CellWall->Disruption This compound This compound This compound->Inhibition Lysis Cell Lysis & Pathogen Death Disruption->Lysis

Mechanism of Action of this compound.

Experimental Protocols

This protocol is adapted from methodologies described for the analysis of this compound residues.[10]

  • Sample Preparation and Homogenization:

    • Collect triplicate samples of the matrix (e.g., 200g of tomatoes or grapes).

    • Homogenize the entire sample using a blender.

    • Weigh 20g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10g of anhydrous sodium sulfate to the tube to aid in partitioning.

    • Add 10 mL of acetonitrile as the extraction solvent.

    • Vortex the mixture at high speed (e.g., 3000 rpm) for 2 minutes.

    • Centrifuge the tubes at 5000 rpm for 10 minutes to separate the layers.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

    • The microcentrifuge tube should contain a pre-weighed mixture of 37 mg C18 sorbent, 37 mg Primary Secondary Amine (PSA) sorbent, and 112 mg anhydrous magnesium sulfate.

    • Vortex the tube and then centrifuge.

  • LC-MS/MS Analysis:

    • Filter 1 mL of the cleaned-up extract through a 0.2 µm PTFE syringe filter into an autosampler vial.

    • Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Instrumental Conditions (Example):

      • Column: C18 column (e.g., 50 x 4.6 mm, 1.9 µm particle size).

      • Mobile Phase: A gradient of methanol and water may be used.

      • Detection: Tandem mass spectrometry, monitoring for specific parent and daughter ion transitions of this compound.

      • Quantification: Use a matrix-matched calibration curve with standards ranging from 0.05 µg/kg to 20 µg/kg for accurate quantification.

This protocol is a generalized method based on the "amended agar medium" technique for testing oomycete sensitivity to fungicides.[13][14]

  • Pathogen Culture:

    • Culture Phytophthora infestans on a suitable medium, such as a tomato-based agar medium, at 18±1°C.[14]

    • Purify the culture using the hyphal tip method to ensure a pure isolate.[14]

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Prepare the tomato-based agar medium and sterilize it in an autoclave.

    • Before the medium solidifies (while it is still molten), add the required amount of this compound stock solution to achieve the desired final concentrations (e.g., 50, 100, 200, 300, 400 ppm).[14]

    • Thoroughly mix the medium to ensure even distribution of the fungicide.

    • Pour the amended media into sterile 9 cm Petri plates. Include a control set of plates with no fungicide.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing P. infestans culture.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

    • Incubate the plates at 18±1°C.[14]

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter in mm) of the pathogen every 24 hours until the control plates are fully covered with mycelial growth.

    • Calculate the percent inhibition of mycelial growth for each concentration using the following formula:

      • Percent Inhibition (%) = [(C - T) / C] * 100

      • Where:

        • C = Average radial growth in control plates.

        • T = Average radial growth in treated plates.

    • This data can be used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Commercial Synthesis Workflow

The commercial synthesis of this compound is a multi-step process.[2] It begins with the preparation of a substituted aromatic amine, often derived from an amino acid like valine, which establishes the molecule's chirality. This is followed by a carbamoylation step and an aromatic substitution to complete the structure.[2]

cluster_synthesis This compound Synthesis Workflow start Start Materials (e.g., Valine analog, 4-methylphenyl derivative) step1 Aromatic Amine Derivatization start->step1 step2 Carbamoylation (with alkyl chloroformate or isocyanate) step1->step2 step3 Aromatic Substitution (e.g., Palladium-catalyzed coupling) step2->step3 end_product This compound step3->end_product

High-level workflow for this compound synthesis.

References

The Discovery and Developmental Trajectory of Iprovalicarb (SZX 0722): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Iprovalicarb, identified by the developmental code SZX 0722, is a systemic fungicide belonging to the carbamate chemical class.[1][2] It represents a significant advancement in the control of Oomycete pathogens, a class of destructive plant-parasitic organisms responsible for diseases such as late blight and downy mildew.[3][4][5] Developed through a joint effort by Tomen Agro, Inc. and Bayer Corporation, this compound has become a valuable tool in integrated pest management strategies for various crops, including grapes, potatoes, and tomatoes.[4][6] This technical guide details the discovery, developmental history, mode of action, and key experimental data related to this compound.

Discovery and Synthesis

This compound emerged from research programs seeking novel fungicides with unique modes of action to combat the growing issue of pathogen resistance.[1] It is a diastereoisomeric mixture, specifically an equimolar combination of L-(R)- and L-(S)-iprovalicarb.[7]

The commercial synthesis of this compound is a multi-step process rooted in amino acid chemistry.[8] The synthesis generally proceeds as follows:

  • Amine Preparation: The process begins with the preparation of a substituted aromatic amine. This key intermediate is typically derived from the amino acid valine or its analogs, which establishes the molecule's chiral center.[8]

  • Carbamoylation: The amine undergoes a crucial carbamoylation step, reacting with an alkyl chloroformate or isocyanate. This reaction forms the defining carbamate linkage of the molecule.[8]

  • Aromatic Substitution: A lipophilic phenyl or heterocyclic group is introduced via aromatic substitution, often utilizing palladium-catalyzed coupling reactions. This moiety enhances the molecule's membrane permeability and overall fungicidal potency.[8]

  • Formulation: The final active ingredient is then formulated into stable products, such as wettable powders (WP) or suspension concentrates (SC), for agricultural application.[3]

Physicochemical Properties

A summary of this compound's key physical and chemical properties is presented below.

PropertyValueReference
IUPAC Name propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate[7]
CAS Number 140923-17-7[7]
Molecular Formula C18H28N2O3[7]
Molecular Weight 320.4 g/mol [7]
Appearance Not specified; >98% purity (mixture of isomers)[2]
Aqueous Solubility Moderate[8]
Persistence Non-persistent in soil; may persist in water[8]

Mode of Action and Biological Activity

This compound exhibits a novel and specific mode of action against Oomycetes.[5] It functions as a systemic fungicide with protective, curative, and eradicative properties.[8][9] Its primary mechanism involves the inhibition of cellulose synthase, a critical enzyme for the synthesis of cellulose, which is a major structural component of fungal cell walls.[3] By disrupting this process, this compound compromises the structural integrity of the cell wall, leading to cell lysis and fungal death.[3] It is also reported to inhibit phospholipid biosynthesis.[9] This targeted mechanism differs from many other fungicides, making it a valuable tool for resistance management.[1]

// Nodes this compound [label="this compound (SZX 0722)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CelluloseSynthase [label="Cellulose Synthase", fillcolor="#FBBC05", fontcolor="#202124"]; Cellulose [label="Cellulose Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; CellWall [label="Fungal Cell Wall\nIntegrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis &\nFungal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> CelluloseSynthase [label="Inhibits", color="#EA4335", fontcolor="#202124"]; CelluloseSynthase -> Cellulose [color="#34A853", fontcolor="#202124"]; Cellulose -> CellWall [label="Maintains", color="#34A853", fontcolor="#202124"]; CellWall -> Lysis [style=dashed, label="Disruption leads to", color="#EA4335", fontcolor="#202124"]; } dot Caption: this compound's primary mode of action.

Efficacy Against Target Pathogens

This compound is highly effective against a range of Oomycete pathogens. It is frequently formulated in combination with other fungicides, such as Propineb, to broaden its spectrum of activity and manage resistance.[4][9]

Target PathogenDiseaseHost Crop(s)Efficacy SummaryReference(s)
Phytophthora infestansLate BlightPotato, TomatoProvides excellent control.[3][4][10]
Plasmopara viticolaDowny MildewGrapesProvides excellent control.[3][4]
Sclerospora graminicolaDowny MildewPearl MilletProtective effect is equipotent to metalaxyl; eradicant activity exceeds metalaxyl at comparable doses.[5][11]
Pseudoperonospora cubensisDowny MildewCucumberCombination with copper oxychloride provides significant disease control.[12]
Alternaria solaniEarly BlightTomatoCombination product (with propineb) provides significant disease control.[10]

Toxicological Profile

The toxicological assessment of this compound has yielded varied results depending on the endpoint. While it demonstrates low acute toxicity, long-term studies have raised concerns regarding its carcinogenic potential in rats.

Study TypeSpeciesKey FindingsReference(s)
Acute Oral Toxicity RatLow toxicity; no adverse effects observed at doses >5,000 mg/kg. Not expected to pose an acute risk.[13]
Chronic/Carcinogenicity Rat (Wistar)Classified as carcinogenic. Statistically significant increases in osteosarcomas (femur, lower jaw), mixed Mullerian tumors of the uterus, and follicular cell adenomas/carcinomas of the thyroid were observed.[6]
Carcinogenicity MouseNot found to be carcinogenic in mice.[6]
Mutagenicity In vitro / In vivo assaysNot mutagenic in a standard battery of assays. Did not appear to react directly with DNA.[6]
Reproductive/Developmental Rat, RabbitNo treatment-related effects attributable to a single dose; no concerns for pre- and/or postnatal toxicity.[13]

Ecotoxicology and Environmental Fate

This compound's environmental impact has been assessed for various non-target organisms.

Organism GroupToxicity LevelKey FindingsReference(s)
Birds Moderately toxic-[8]
Aquatic Organisms Moderately toxicStudies conducted on rainbow trout (Oncorhynchus mykiss) and bluegill sunfish to assess toxicity of the parent compound and its metabolites.[8][14]
Honeybees Not toxic-[8]
Earthworms Moderately toxic-[8]
Bioaccumulation Low riskDoes not tend to bioaccumulate.[8]
Leaching Potential Some riskSemi-volatile with a risk of leaching to groundwater.[8]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the evaluation of this compound.

Chronic Toxicity/Carcinogenicity Study in Rats
  • Objective: To assess the long-term toxicity and carcinogenic potential of this compound.

  • Test System: Wistar (Hsd/WIN:WU) rats (50 per sex per dose group).

  • Administration Route: Dietary.

  • Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 26.0, 262.5, or 1109.6 mg/kg/day in males and 0, 31.7, 326.3, or 1379.7 mg/kg/day in females).

  • Study Duration: 24 months.

  • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

  • Reference: [6]

Acute Aquatic Toxicity Study in Fish
  • Objective: To determine the acute toxicity of this compound and its metabolites to fish.

  • Test System: Rainbow trout (Oncorhynchus mykiss).

  • Test Conditions: Static limit test.

  • Exposure Concentration: Nominal concentration of 10.0 mg/L.

  • Study Duration: 96 hours.

  • Parameters Monitored: Mortality, clinical signs of toxicity, water quality parameters (dissolved oxygen, pH, temperature). Water samples were analyzed to confirm exposure concentrations.

  • Reference: [14]

Residue Dissipation and Analysis in Crops
  • Objective: To determine the rate of dissipation and residual levels of this compound in/on crops like tomatoes and grapes.

  • Methodology: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

    • Extraction: A homogenized sample (e.g., 20 g) is extracted with acetonitrile.

    • Partitioning: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned using a combination of Primary Secondary Amine (PSA) and C18 sorbents to remove interferences.

  • Analytical Instrumentation: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For this compound in tomato, LOD was 0.001 mg/kg and LOQ was 0.0025 mg/kg.

  • Data Analysis: Dissipation kinetics are calculated to determine the half-life (DT50) of the fungicide on the crop.

  • Reference(s): [15][16]

// Nodes start [label="Field Application\n(Tomato/Grape Crop)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sampling [label="Sample Collection\n(0, 1, 3, 5, 7, 10 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="Homogenization", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Extraction\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; cleanup [label="d-SPE Cleanup\n(PSA + C18)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Processing\n(Residue Level, DT50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> sampling; sampling -> homogenize; homogenize -> extract; extract -> cleanup; cleanup -> analyze; analyze -> data; } dot Caption: Workflow for a typical fungicide residue study.

Regulatory Status and Conclusion

This compound is an approved pesticide active substance in the European Union under Regulation (EC) No 1107/2009, with its approval periodically reviewed.[7][17] In the United States, the EPA has established tolerances for residues of this compound on imported commodities like grapes.[13] The compound's regulatory journey reflects a balance between its clear efficacy in controlling devastating crop diseases and the need to manage potential risks identified in toxicological studies, particularly the findings of carcinogenicity in rats.[6][7]

// Nodes discovery [label="Discovery of\nAntifungal Activity\n(SZX 0722)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Lead Optimization &\nSynthesis Route Dev.", fillcolor="#F1F3F4", fontcolor="#202124"]; moa [label="Mode of Action Studies\n(Cellulose Synthase Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; efficacy [label="Efficacy Trials\n(Greenhouse & Field)", fillcolor="#34A853", fontcolor="#FFFFFF"]; safety [label="Safety Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; toxicology [label="Toxicology Studies\n(Acute, Chronic, Carc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ecotox [label="Ecotoxicology &\nEnvironmental Fate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; registration [label="Regulatory Submission\n& Registration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges discovery -> synthesis; synthesis -> moa; synthesis -> efficacy; synthesis -> safety; safety -> toxicology; safety -> ecotox; efficacy -> registration; toxicology -> registration; ecotox -> registration; } dot Caption: Logical flow of this compound's development.

References

An In-depth Technical Guide to Iprovalicarb's Role as a Valinamide Carbamate Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oomycetes, or water molds, are a group of filamentous protists that includes some of the most destructive plant pathogens, such as Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine).[1] Unlike true fungi, oomycetes possess cell walls primarily composed of β-1,3 glucans and cellulose, lacking the chitin that is characteristic of fungal cell walls.[1] This fundamental biochemical difference renders many conventional fungicides ineffective against them, necessitating the development of oomycete-specific control agents. Iprovalicarb, a member of the valinamide carbamate class of fungicides, represents a significant advancement in the targeted management of oomycete-incited diseases. It is a systemic fungicide with protective, curative, and eradicative properties.[2] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative efficacy, relevant experimental protocols, and resistance mechanisms.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides (FRAC Code 40), which act by disrupting cell wall synthesis in oomycetes.[3] The specific molecular target of CAA fungicides, including this compound, is the cellulose synthase 3 (CesA3) protein, a key enzyme in the cellulose synthase complex responsible for polymerizing glucose into cellulose microfibrils.[4][5][6]

By inhibiting CesA3, this compound disrupts the formation of the oomycete cell wall, leading to the cessation of mycelial growth, inhibition of sporulation, and prevention of spore germination.[2][7] Studies on the related CAA fungicide mandipropamid have shown that this inhibition occurs at the cell wall and the fungicide does not need to enter the cell to exert its effect.[8] This targeted action against a process vital to oomycetes but absent in their host plants provides a high degree of selectivity.

G cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space / Cell Wall UDP_G UDP-Glucose Golgi Golgi Apparatus (CSC Assembly) UDP_G->Golgi Precursor Supply CSC Cellulose Synthase Complex (CSC) CesA3 Subunit Other Subunits Golgi->CSC Vesicle Transport & Insertion Cellulose Cellulose Microfibril CSC->Cellulose Polymerization & Extrusion Wall Developing Cell Wall Cellulose->Wall Integration This compound This compound (CAA Fungicide) This compound->CSC:f0

Caption: Simplified signaling pathway of this compound's inhibitory action.

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by determining the Effective Concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. These values vary depending on the target oomycete species and the specific isolate being tested.

Target PathogenCropDiseaseEfficacy MetricValue (µg/mL)Reference(s)
Phytophthora capsiciVarious VegetablesPhytophthora BlightEC₅₀ (Mycelial Growth)0.2042 - 0.5540[9]
Phytophthora meadiiArecanutFruit RotEC₅₀ (Sporangial Prod.)210.70 - 517.87[10]
Phytophthora infestansPotato, TomatoLate Blight-Highly Effective[11]
Plasmopara viticolaGrapevineDowny Mildew-High Protective Activity[2][12]

Table 1: In Vitro Efficacy of this compound Against Various Oomycete Pathogens.

Residue Dynamics and Dissipation

Understanding the persistence of this compound in crops is crucial for establishing pre-harvest intervals (PHI) and ensuring consumer safety. The dissipation kinetics often follow a first-order model, and the half-life (DT₅₀) can vary significantly between different crops.

CropApplication RateDT₅₀ (days)PHI (days)Reference(s)
GrapesNot Specified9.5 - 13.517[13]
TomatoRecommended Dose1.5Not Applicable*[14]
TomatoDouble Dose2.02[14]

*Residues at day 0 were below the Maximum Residue Limit (MRL) set by the European Union.

Table 2: Dissipation and Half-Life of this compound in Different Crops.

Molecular Basis of Resistance

Resistance to CAA fungicides is a significant concern for disease management. Research has identified that resistance is primarily linked to specific point mutations in the CesA3 gene.[5][6] These mutations alter the target site, presumably reducing the binding affinity of this compound and other CAA fungicides.

Mutation (Amino Acid Substitution)PathogenResistance LevelCross-Resistance to other CAAsReference(s)
G1105S / G1105VPlasmopara viticolaHighYes[5][15]
G1105V / G1105WPseudoperonospora cubensisHighYes[5]
G1105A / G1105VPhytophthora infestans (Lab Mutants)HighYes[6]
V1109L / V1109MPhytophthora capsici (Lab Mutants)HighYes[6]

Table 3: Known Mutations in the CesA3 Gene Conferring Resistance to CAA Fungicides.

Interestingly, the risk of P. infestans evolving resistance to this compound in the field is considered low, potentially due to a trade-off between resistance and pathogen fitness.[11][16]

G start Pathogen Population (Wild-Type, Sensitive) selection Repeated Application of This compound (Selection Pressure) start->selection mutation Spontaneous Mutation in CesA3 Gene (e.g., G1105S) selection->mutation Selects for resistant_ind Resistant Individual (Reduced Fungicide Binding) mutation->resistant_ind population_shift Resistant Sub-population Outcompetes Sensitive Strain resistant_ind->population_shift Proliferation failure Field Control Failure population_shift->failure

Caption: Logical flow of the development of fungicide resistance.

Experimental Protocols

Protocol: Determination of EC₅₀ by Agar Dilution Method

This protocol outlines the "poisoned food technique" used to determine the in vitro sensitivity of an oomycete to this compound.

  • Fungicide Stock Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Make serial dilutions to achieve the desired test concentrations.

  • Media Preparation: Prepare a suitable growth medium (e.g., Rye B agar for P. infestans or V8 agar for P. capsici).[9][17] Autoclave the medium and cool it to 45-50°C in a water bath.

  • Amending the Media: Add the appropriate volume of fungicide dilution to the molten agar to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared using the solvent (DMSO) alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing oomycete culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. Place the plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates in the dark at a temperature suitable for the specific oomycete (e.g., 18-20°C for P. infestans).[17][18]

  • Data Collection: When the colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the colony diameter of all treatments in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value from the dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Fungicide Stock & Dilutions p3 Amend Medium with Fungicide Dilutions p1->p3 p2 Prepare & Autoclave Growth Medium p2->p3 p4 Pour Amended Petri Dishes p3->p4 e1 Inoculate Plates with Mycelial Plugs p4->e1 e2 Incubate in Dark (e.g., 18-20°C, 7 days) e1->e2 a1 Measure Colony Diameters e2->a1 a2 Calculate % Inhibition vs. Control a1->a2 a3 Perform Regression Analysis & Determine EC50 a2->a3

Caption: Experimental workflow for fungicide EC₅₀ determination.
Protocol: Residue Analysis by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.

  • Sample Homogenization: Weigh a representative sample of the crop (e.g., 15 g of homogenized grapes) into a 50 mL centrifuge tube.[13][19]

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Add any internal standards.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC Method: 6 g anhydrous MgSO₄ + 1.5 g anhydrous NaOAc).

    • Shake vigorously for 1 minute and centrifuge (e.g., at >1,500 rcf for 5 minutes).[19]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL dSPE tube. The dSPE tube contains a sorbent mixture to remove interfering matrix components (e.g., PSA to remove sugars and fatty acids, C18 to remove lipids, and MgSO₄ to remove water).

    • Shake for 30 seconds and centrifuge (e.g., at >1,500 rcf for 1 minute).[13]

  • Analysis:

    • Take the final supernatant and dilute it with the mobile phase if necessary.

    • Filter the extract through a 0.2 µm filter.

    • Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for separation, identification, and quantification of this compound residues.

G s1 1. Homogenize Crop Sample (e.g., 15g grapes) s2 2. Add Acetonitrile & Extraction Salts s1->s2 s3 3. Shake Vigorously (1 min) s2->s3 s4 4. Centrifuge s3->s4 c1 5. Transfer Supernatant to dSPE Tube s4->c1 c2 6. Shake (30 sec) c1->c2 c3 7. Centrifuge c2->c3 a1 8. Collect Final Supernatant c3->a1 a2 9. Filter & Dilute a1->a2 a3 10. Inject into LC-MS/MS for Analysis a2->a3

Caption: Workflow for QuEChERS-based pesticide residue analysis.

Conclusion

This compound is a highly effective valinamide carbamate fungicide that provides targeted control of oomycete pathogens by specifically inhibiting cellulose biosynthesis, a crucial process for cell wall integrity in these organisms. Its unique mode of action makes it a valuable tool in integrated disease management and resistance management strategies. A thorough understanding of its efficacy, residue behavior, and the molecular mechanisms of potential resistance is essential for its judicious and sustainable use in agriculture. The protocols and data presented in this guide offer a technical foundation for researchers and professionals working to develop and deploy advanced crop protection solutions.

References

An In-depth Analysis of Iprovalicarb's Bioactivity Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprovalicarb is a systemic fungicide belonging to the carboxylic acid amide (CAA) chemical class, renowned for its specific and potent activity against oomycete pathogens. This technical guide provides a comprehensive analysis of this compound's bioactivity spectrum, detailing its mechanism of action, quantitative efficacy against key oomycetes, and the experimental protocols utilized for its evaluation. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and crop protection.

Introduction

Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant economic losses in agriculture worldwide. Diseases such as late blight of potato and tomato (Phytophthora infestans), downy mildew of grapevines (Plasmopara viticola), and various Phytophthora root rots pose a constant threat to food security. This compound has emerged as a critical tool in the management of these diseases due to its unique mode of action and systemic properties. It is a valinamide carbamate fungicide that provides protective, curative, and eradicative action against a range of oomycetes.[1] This guide delves into the specifics of its biological activity.

Mechanism of Action

This compound's primary mode of action is the inhibition of cellulose biosynthesis in oomycetes, a process vital for the integrity of their cell walls.[1] Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose. This compound, along with other CAA fungicides, specifically targets the cellulose synthase 3 (CesA3) enzyme.[2][3] Inhibition of this enzyme disrupts the formation of the cell wall, leading to cell swelling, lysis, and ultimately, the death of the pathogen.[4] This targeted action provides a high degree of selectivity, making it effective against oomycetes with minimal impact on non-target organisms.

The following diagram illustrates the proposed signaling pathway for this compound's action:

G This compound This compound CellMembrane Oomycete Cell Membrane This compound->CellMembrane Penetrates/Interacts with CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Inhibits Cellulose Cellulose Synthesis CesA3->Cellulose Catalyzes CellWall Cell Wall Integrity Cellulose->CellWall Maintains Lysis Cell Lysis and Death Cellulose->Lysis Disruption leads to CellWall->Lysis Loss of integrity leads to

Figure 1: Proposed Mechanism of Action of this compound.

Bioactivity Spectrum: Quantitative Data

The efficacy of this compound varies across different oomycete species. The following tables summarize the available quantitative data on its bioactivity, primarily expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth.

Table 1: In Vitro Efficacy of this compound Against Phytophthora Species

PathogenEC50 (µg/mL)Reference
Phytophthora capsici (sensitive isolates)0.2042 - 0.5540 (mean: 0.3923)[5]
Phytophthora infestans (qualitative)Inhibits cystospore germination at 0.5 µg/mL[6]

Table 2: In Vitro Efficacy of Carboxylic Acid Amide (CAA) Fungicides Against Various Oomycetes (for comparative purposes)

PathogenCAA FungicideEC50 (µg/mL)Reference
Phytophthora infestansMandipropamid0.005 (cystospore germination)[6]
Plasmopara viticola (sensitive isolates)Mandipropamid< 10 mg/L[7]
Bremia lactucae (qualitative)This compoundLeast effective among tested CAAs

Experimental Protocols

The determination of fungicide efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other CAA fungicides.

In Vitro Mycelial Growth Inhibition Assay (Amended Agar Medium Method)

This method is considered the "gold standard" for assessing fungicide sensitivity.

  • Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration. Serial dilutions are then made to achieve the desired test concentrations.

  • Preparation of Amended Agar Medium: A suitable culture medium for the target oomycete (e.g., V8 juice agar or potato dextrose agar) is prepared and autoclaved. While the medium is still molten (around 45-50°C), the appropriate volume of the fungicide stock solution is added to achieve the final test concentrations. The same volume of the solvent is added to the control plates.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of a young oomycete culture and placed in the center of the amended and control agar plates.

  • Incubation: The plates are incubated in the dark at the optimal growth temperature for the specific oomycete (e.g., 20-25°C).

  • Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals until the mycelium on the control plates reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

High-Throughput Microtiter Plate Assay

This method allows for the rapid screening of a large number of isolates or compounds.[8]

  • Preparation of Microtiter Plates: 96-well microtiter plates are pre-loaded with a liquid culture medium (e.g., clarified V8 juice broth) amended with a range of fungicide concentrations.

  • Inoculum Preparation: A mycelial suspension or a zoospore suspension of the target oomycete is prepared.

  • Inoculation: A standardized volume of the inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under controlled conditions.

  • Data Collection: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader at different time points.

  • Data Analysis: The relative growth in each well is calculated compared to the control wells. EC50 values are determined using dose-response analysis of the OD readings.[8]

The following diagram illustrates a typical experimental workflow for fungicide efficacy testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungicide Stock Solutions D Dispense Amended Medium into Plates A->D B Prepare Culture Medium B->D C Prepare Oomycete Inoculum E Inoculate Plates C->E D->E F Incubate under Controlled Conditions E->F G Measure Mycelial Growth or Optical Density F->G H Calculate Percent Inhibition G->H I Determine EC50 Value (Dose-Response Curve) H->I

Figure 2: General Experimental Workflow for Fungicide Efficacy Testing.

Resistance and Cross-Resistance

The development of resistance is a significant concern for all single-site mode-of-action fungicides. Resistance to CAA fungicides, including this compound, has been observed in some oomycete populations, such as Plasmopara viticola.[7] This resistance is often associated with point mutations in the CesA3 gene.[7] Importantly, there is a high risk of cross-resistance among different CAA fungicides. This means that a pathogen population resistant to one CAA fungicide is likely to be resistant to others in the same class. Therefore, robust resistance management strategies, such as rotating fungicides with different modes of action, are crucial for preserving the long-term efficacy of this compound.

Conclusion

This compound is a highly effective and specific fungicide for the control of a range of devastating oomycete pathogens. Its unique mode of action, targeting cellulose synthase, makes it a valuable tool in integrated pest management programs. Understanding its bioactivity spectrum, the nuances of its mechanism of action, and the potential for resistance is essential for its judicious and sustainable use in agriculture. This technical guide provides a foundational resource for researchers and professionals working to develop and deploy effective disease management strategies.

References

The Environmental Fate and Degradation of Iprovalicarb in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class, effective against Oomycete pathogens, which cause diseases like downy mildew and late blight in crops such as grapes, potatoes, and tomatoes.[1][2] Understanding its behavior in the soil is crucial for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of this compound in soil, summarizing key quantitative data, detailing experimental protocols, and visualizing critical processes.

Abiotic Degradation Pathways

Hydrolysis

This compound demonstrates significant stability against hydrolysis under typical environmental pH and temperature conditions.[1][3] Experimental studies have shown that hydrolytic processes do not contribute meaningfully to its degradation in the environment.[3] Theoretical studies using Density Functional Theory (DFT) also suggest that while hydrolysis is a multi-step process, it occurs very slowly at neutral pH.[4]

Photodegradation

The contribution of photodegradation to the overall elimination of this compound from the environment is considered insignificant. In aqueous solutions, this compound does not absorb light at wavelengths above 281 nm, precluding direct photodegradation.[3] Similarly, studies on soil surfaces have concluded that photodegradation does not play a major role in its breakdown.[3] While sunlight can be a destructive pathway for many pesticides on soil and plant surfaces, the specific properties of this compound limit this degradation route.[5][6]

Biotic Degradation Pathways

The primary route of this compound dissipation in soil is through microbial degradation. This process occurs under both aerobic and anaerobic conditions, leading to the formation of several metabolites and eventual mineralization to carbon dioxide (CO₂).[3]

Aerobic Degradation

Under aerobic conditions, this compound is thoroughly degraded in soil.[3] The degradation proceeds through several key steps:

  • Oxidation: The methyl group of the this compound molecule is oxidized to form SZX 0722-carboxylic acid (M03).

  • Amide Bond Cleavage: The amide bond is cleaved, resulting in the formation of PMPA (M10).

  • Further Degradation: These primary metabolites undergo further degradation, including ring cleavage, ultimately leading to the formation of CO₂.[3] Another identified metabolite is N-acetyl-PMPA (M15).[3]

Anaerobic Degradation

This compound also degrades under anaerobic conditions and is not expected to persist in such environments.[3] In addition to the metabolites formed under aerobic conditions, SZX 0722-aminoacetonitrile (M30) has been identified as a minor degradate under anaerobic conditions.[3]

Quantitative Data on Degradation

The rate of degradation of this compound and its metabolites is often expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. These values can vary depending on soil type, temperature, and other environmental factors.

CompoundConditionDT₅₀ (days)Reference
This compoundAerobic LaboratoryNon-persistent[1]
This compoundAnaerobic Laboratory24.4 (DFOP kinetics)[3]
SZX 0722-carboxylic acid (M03)Laboratory1 - 2[3]
PMPA (M10)Laboratory44 - 239[3]
N-acetyl-PMPA (M15)Laboratory< 1[3]

Note: "Non-persistent" indicates a relatively short half-life, though a specific value was not provided in the source.

Experimental Protocols

The study of this compound's environmental fate involves a series of standardized laboratory and field experiments.

Aerobic and Anaerobic Soil Metabolism Studies

These studies are fundamental to determining the rate and pathway of degradation.

  • Objective: To measure the rate of transformation of this compound in soil and identify the formation and decline of its transformation products under aerobic and anaerobic conditions.[7][8]

  • Methodology:

    • Soil Selection: Studies are typically conducted using multiple soil types with varying characteristics (e.g., pH, organic matter content, texture).

    • Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is used to trace its fate and the formation of metabolites and non-extractable residues.

    • Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level.[3][9] For anaerobic studies, the soil is typically flooded and purged with an inert gas to maintain anaerobic conditions.

    • Sampling and Analysis: At various time intervals, soil samples are extracted using appropriate solvents (e.g., acetone, acetonitrile, ethyl acetate).[2][10][11] The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[2][10][11][12]

    • Volatile Trapping: Volatile organic compounds and CO₂ are trapped to determine the extent of mineralization.[9]

    • Data Analysis: The dissipation of this compound is often modeled using first-order kinetics to calculate the DT₅₀ values.[2][13]

Analytical Methods for Residue Determination

Accurate quantification of this compound and its metabolites is critical for these studies.

  • Extraction:

    • Soil: Extraction with acetonitrile is a common method for soil samples.[2][10]

    • Crops: Acetone followed by partitioning into dichloromethane has been used for cabbage, while ethyl acetate is used for tomatoes.[2][10][11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also employed for crop matrices.[12]

  • Cleanup: Column chromatography (e.g., on neutral alumina) is often used to remove interfering substances from the extracts.[2][10]

  • Instrumentation:

    • HPLC-UV: A reversed-phase C18 column with a mobile phase such as methanol-water is used for separation, with detection at a specific wavelength (e.g., 215 nm).[2][10]

    • LC-MS/MS: This technique provides high selectivity and sensitivity for the analysis of this compound residues, especially in complex matrices.[11][12]

Visualizing Pathways and Workflows

Degradation Pathway of this compound in Soil

G This compound This compound M03 SZX 0722-carboxylic acid (M03) This compound->M03 Oxidation M10 PMPA (M10) This compound->M10 Amide Bond Cleavage M30 SZX 0722-aminoacetonitrile (M30) (anaerobic) This compound->M30 Anaerobic Conditions Unextractable Unextractable Residues This compound->Unextractable CO2 CO₂ (Mineralization) M03->CO2 M03->Unextractable M15 N-acetyl-PMPA (M15) M10->M15 M10->CO2 M10->Unextractable M15->CO2 G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Prep Soil Collection & Characterization Treatment Soil Treatment Soil_Prep->Treatment Test_Substance Radiolabeled This compound Test_Substance->Treatment Incubation Controlled Incubation (Aerobic/Anaerobic) Treatment->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Data Quantification of Parent & Metabolites Analysis->Data Kinetics Degradation Kinetics (DT₅₀ Calculation) Data->Kinetics

References

Toxicological Profile of Iprovalicarb on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is primarily used in agriculture to control diseases caused by Oomycete pathogens, such as downy mildew and late blight, in crops like grapes, potatoes, and tomatoes.[1][2] Its mode of action in the target fungal species is the inhibition of cellulose synthase, which disrupts the formation of the cell wall, leading to the cessation of growth and eventual cell death.[1][3][4][5] While effective against its target pathogens, it is crucial for researchers, scientists, and drug development professionals to understand the toxicological profile of this compound on non-target organisms to assess its environmental risk and ensure its safe use. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on various non-target organisms, details the experimental protocols used for its assessment, and explores potential signaling pathways that may be affected.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for this compound on key non-target organisms. These values are essential for environmental risk assessment and provide a comparative overview of the fungicide's toxicity across different species.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

OrganismSpeciesTest DurationEndpointValue (mg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50> 10.0[6]
Oncorhynchus mykiss (Rainbow Trout)28 daysNOEC--
Aquatic Invertebrate Daphnia magna48 hoursEC50> 10.0[6]
Daphnia magna21 daysNOEC--
Algae Scenedesmus subspicatus72 hoursErC50> 10.0[6]
Scenedesmus subspicatus72 hoursNOErC≥ 10.0[6]

LC50: Lethal Concentration that kills 50% of the test population. EC50: Effective Concentration that causes a specific effect in 50% of the test population. NOEC: No Observed Effect Concentration. ErC50: EC50 based on growth rate inhibition. NOErC: No Observed Effect Rate Concentration.

Table 2: Toxicity of this compound to Terrestrial Invertebrates

OrganismSpeciesTest DurationEndpointValue (mg a.s./kg soil)Reference
Earthworm Eisenia fetida14 daysLC50> 1000[6]
Eisenia fetida56 daysNOEC (reproduction)64[7]
Honeybee Apis mellifera48 hoursLD50 (oral)> 100 µ g/bee [1]
Apis mellifera48 hoursLD50 (contact)> 100 µ g/bee [1]

a.s.: active substance. LD50: Lethal Dose that kills 50% of the test population.

Table 3: Toxicity of this compound to Vertebrates

OrganismSpeciesTest DurationEndpointValueReference
Bird Colinus virginianus (Bobwhite Quail)-LD50 (oral)> 2000 mg/kg bw[1]
Anas platyrhynchos (Mallard Duck)5 daysLC50 (dietary)> 5000 mg/kg diet[1]
Mammal Rat-LD50 (oral)> 5000 mg/kg bw[8][9]
Rat90 daysNOAEL-[9]

bw: body weight. NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

The toxicological data presented above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Aquatic Organism Toxicity Testing

OECD 203: Fish, Acute Toxicity Test This guideline details the methodology for determining the acute lethal toxicity of a substance to fish.

  • Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[10][11]

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.[12][13] Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

  • Endpoint: The primary endpoint is mortality, recorded at 24, 48, 72, and 96 hours, from which the LC50 is calculated.[12][13]

OECD 202: Daphnia sp., Acute Immobilisation Test This test assesses the acute toxicity of a substance to planktonic crustaceans.

  • Test Organism: Daphnia magna is the most commonly used species.[3]

  • Test Conditions: Young daphnids (<24 hours old) are exposed to a series of test concentrations for 48 hours in a static system.[14][15]

  • Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds of gentle agitation. Observations are made at 24 and 48 hours to determine the EC50.[3][15]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This guideline is used to determine the effects of a substance on the growth of freshwater algae.

  • Test Organism: Species such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata are used.[4]

  • Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours in a batch culture system under constant light and temperature.[4][16]

  • Endpoint: The inhibition of growth is measured by cell counts or other biomass surrogates at 24, 48, and 72 hours. The primary endpoints are the ErC50 (based on growth rate) and the EbC50 (based on biomass).[4]

Terrestrial Invertebrate Toxicity Testing

OECD 222: Earthworm Reproduction Test This guideline evaluates the sublethal effects of chemicals on the reproductive output of earthworms.

  • Test Organism: Eisenia fetida or Eisenia andrei are the standard test species.[1][6][17]

  • Test Conditions: Adult earthworms are exposed to the test substance mixed into an artificial soil for 28 days.[17] After this period, the adults are removed, and their mortality and weight change are assessed. The soil is then incubated for another 28 days to allow for the hatching of cocoons.

  • Endpoint: The primary endpoint is the number of juvenile worms produced. From this, the NOEC and ECx for reproduction are determined.[17]

Vertebrate Toxicity Testing

Avian Acute Oral Toxicity Test (based on OECD 223) This test determines the acute oral toxicity of a substance to birds.

  • Test Organism: Commonly tested species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Test Conditions: Birds are fasted and then administered a single oral dose of the test substance. They are then observed for at least 14 days.

  • Endpoint: The main endpoint is mortality, used to calculate the LD50. Sublethal effects and behavioral changes are also recorded.

Mammalian Toxicity Studies (based on OECD Guidelines, e.g., 401, 408) A battery of tests is conducted to assess the potential hazards to mammals.

  • Test Organism: Rats are commonly used for these studies.

  • Test Conditions: These studies can be acute (single dose) or chronic (repeated doses over a longer period, e.g., 90 days). The substance is typically administered orally.

  • Endpoint: Endpoints include mortality (for acute studies to determine the LD50), as well as a wide range of sublethal effects, including changes in body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs to determine the NOAEL.

Signaling Pathways, Experimental Workflows, and Logical Relationships

Diagrams

OECD_203_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Acclimatize Test Fish D Introduce Fish to Test Chambers A->D B Prepare Test Concentrations B->D C Prepare Control Group C->D E Maintain Stable Conditions (Temp, pH, O2) D->E F Record Mortality at 24, 48, 72, 96 hours E->F G Observe Sublethal Effects F->G H Calculate LC50 G->H

Figure 1: Experimental Workflow for OECD 203 Fish Acute Toxicity Test.

OECD_202_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Culture Daphnia magna B Select Neonates (<24h old) A->B D Expose Daphnids to Solutions B->D C Prepare Test Solutions C->D E Assess Immobilization at 24h & 48h D->E F Calculate EC50 E->F

Figure 2: Experimental Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

OECD_201_Workflow cluster_prep Preparation Phase cluster_exposure Incubation (72 hours) cluster_measurement Growth Measurement cluster_analysis Data Analysis A Prepare Algal Inoculum C Inoculate Test Media A->C B Prepare Test Media with this compound B->C D Incubate under Continuous Light & Temp C->D E Measure Algal Biomass at 0, 24, 48, 72 hours D->E F Calculate Growth Rate & Yield E->F G Determine ErC50 & EbC50 F->G Potential_Signaling_Pathways cluster_vertebrate Vertebrates (Fish, Birds, Mammals) cluster_invertebrate Invertebrates (Daphnia, Earthworms) cluster_plant Non-Target Plants This compound This compound Exposure Neuro Potential Neurotoxicity (Acetylcholinesterase Inhibition?) This compound->Neuro Endo Potential Endocrine Disruption (Hormone Synthesis/Signaling?) This compound->Endo Repro Reproductive Toxicity (Hormonal Regulation?) This compound->Repro Growth Growth Inhibition This compound->Growth CellWall Cellulose Biosynthesis Inhibition (Primary Mode of Action in Fungi) This compound->CellWall Dev Developmental Effects Neuro->Dev Endo->Dev GrowthReg Growth Regulation CellWall->GrowthReg

References

An In-depth Technical Guide to the Systemic and Curative Action of Iprovalicarb in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is highly effective against a range of plant pathogenic Oomycetes, the causal agents of devastating diseases such as downy mildew and late blight in crops like grapes, potatoes, and tomatoes.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under code 40, this compound is a Carboxylic Acid Amide (CAA) fungicide.[2][3] Its unique mode of action, coupled with protective, curative, and eradicative properties, makes it a critical tool in modern integrated pest management programs.[4] This guide provides a detailed examination of its mechanism, systemic and curative capabilities, supported by quantitative data and experimental methodologies.

Core Mechanism: Inhibition of Cellulose Synthase

The primary mode of action of this compound is the inhibition of cell wall synthesis in Oomycetes.[2][3] Unlike true fungi, which have chitin-based cell walls, Oomycetes possess cell walls primarily composed of cellulose. This compound specifically targets and blocks the activity of the cellulose synthase enzyme, CesA3.[2][3]

This targeted inhibition disrupts the formation of the pathogen's cell wall, a structure essential for maintaining cellular integrity, growth, and infection processes. The disruption leads to the deformation and eventual death of the mycelium.[5][6] this compound's action is comprehensive, affecting multiple stages of the pathogen's life cycle, including the inhibition of spore germination, germ tube elongation, and mycelial growth.[6][7][8] This mechanism is distinct from many other fungicides, which reduces the likelihood of cross-resistance with non-CAA fungicides.[7][9]

This compound This compound Application Target Oomycete Pathogen (e.g., Plasmopara viticola) This compound->Target Targets Inhibition Inhibition This compound->Inhibition Enzyme Cellulose Synthase (CesA3) Target->Enzyme Contains Process Cellulose Biosynthesis Enzyme->Process Catalyzes Inhibition->Enzyme Blocks Inhibition->Process Halts Disruption Cell Wall Disruption Process->Disruption Leads to Outcome1 Mycelial Growth Inhibition Disruption->Outcome1 Outcome2 Spore Germination Failure Disruption->Outcome2 Death Pathogen Death Outcome1->Death Outcome2->Death

This compound's Mode of Action Pathway

Systemic and Curative Properties

This compound's value in crop protection is significantly enhanced by its ability to move within the plant and act on existing infections.

Systemic Action: Acropetal Translocation

This compound is a systemic fungicide, meaning that after application, it is absorbed by the plant and transported through its vascular system.[4] It exhibits acropetal translocation, where the active ingredient moves upwards from the point of application towards the newer growth, primarily through the xylem.[10][11] This ensures that new leaves and shoots that emerge after spraying are also protected. This systemic movement allows for more comprehensive protection of the entire plant, even if spray coverage is not perfectly uniform.

cluster_plant Plant System Root Root System Xylem Xylem (Upward Flow) Root->Xylem Translocation Leaves New Leaves & Growing Points Xylem->Leaves Distribution to 'Sink' TreatedLeaf Treated Leaf TreatedLeaf->Xylem Translocation Application This compound Application Application->Root Uptake Application->TreatedLeaf Uptake

Acropetal Systemic Translocation of this compound
Curative and Eradicative Action

Beyond prevention, this compound possesses strong curative (or eradicative) activity.[4][10][11] This means it can halt the progression of a fungal disease even after the pathogen has successfully infected the plant tissue. When applied within a few days of infection, this compound can penetrate the plant tissue and inhibit the further development of the pathogen, preventing the appearance or spread of disease symptoms. Studies have shown that downy mildew-affected pearl millet plants can recover following foliar treatment with this compound.[10][11] This curative capability provides farmers with a critical window of opportunity to manage diseases that may have established due to unfavorable weather conditions or gaps in a protective spray program.

Quantitative Data Summary

The efficacy and behavior of this compound have been quantified across numerous studies. The following tables summarize key performance metrics.

Table 1: Efficacy Against Plant Pathogens

Pathogen Host Crop Metric Value Reference
Plasmopara viticola (Downy Mildew) Grapes Percent Disease Index (PDI) 12.20% (vs. 48.20% in control) [12]
Plasmopara viticola (Downy Mildew) Grapes % Decrease Over Control 74.71% [12]

| Sclerospora graminicola (Downy Mildew) | Pearl Millet | Activity Comparison | Eradicant activity exceeded metalaxyl-containing fungicides |[10][11] |

Table 2: Residue Dissipation and Half-Life

Host Crop Application Rate Initial Residue (mg/kg) Half-Life (Days) Reference
Tomato Recommended Dose 0.653 1.5 [1]
Tomato Double Dose 1.083 2.0 [1]

| Grapes | Not Specified | 0.81 (at harvest) | 9.5 - 13.5 |[13][14] |

Table 3: Pathogen Sensitivity (In Vitro)

Pathogen Metric Concentration Range (µg/mL) Average Concentration (µg/mL) Reference

| Phytophthora capsici | EC50 (Mycelial Growth) | 0.2042 - 0.5540 | 0.3923 |[9][15] |

Experimental Protocols

The data presented above are derived from standardized experimental procedures. Below are detailed methodologies for key types of evaluation.

Protocol 1: Field Efficacy Trial for Disease Control

This protocol outlines a typical field experiment to assess the efficacy of this compound against a target disease like downy mildew in grapes.

  • Experimental Design:

    • The trial is established in a randomized block design (RBD) with at least three replicates per treatment to ensure statistical validity.[16]

    • Treatments include the this compound formulation at the recommended dose, a standard reference fungicide, and an untreated control.[16]

  • Application:

    • The fungicide is applied as a foliar spray using calibrated equipment (e.g., knapsack sprayer) to ensure uniform coverage.[16]

    • Application timing is based on disease forecasting models or the first appearance of symptoms, with subsequent applications at intervals recommended for the product (e.g., 7-14 days).

    • Dosage is recorded in grams of active ingredient per hectare (g a.i./ha).[16]

  • Disease Assessment:

    • Disease severity is periodically assessed on a representative sample of leaves and bunches from each plot.

    • Severity is often rated on a 0-5 or similar scale, where 0 = no disease and 5 = >75% tissue area affected.

    • The Percent Disease Index (PDI) is calculated using the formula: PDI = [ (Sum of all numerical ratings) / (Total number of leaves/bunches observed x Maximum rating) ] x 100

  • Data Analysis:

    • PDI data are statistically analyzed (e.g., using ANOVA) to determine significant differences between treatments.

    • The percentage of disease control relative to the untreated plot is calculated.

Protocol 2: Residue Analysis in Plant Material (e.g., Grapes, Tomatoes)

This protocol describes the methodology for quantifying this compound residues in crop samples.

  • Sample Collection and Preparation:

    • Representative samples (e.g., 1 kg of grapes) are collected from treated plots at various intervals after the final application.

    • Samples are homogenized. A 10 g subsample is weighed into a centrifuge tube.[1]

  • Extraction:

    • The sample is extracted with an organic solvent. For this compound, ethyl acetate or acetonitrile are commonly used.[1][17] Anhydrous sodium sulfate is often added to remove water.[1]

    • The mixture is homogenized at high speed (e.g., 15,000 rpm) for 2-3 minutes and then centrifuged (e.g., 5,000 rpm for 5 minutes) to separate the solid and liquid phases.[1]

  • Cleanup (If Necessary):

    • The extract may be passed through a cleanup column (e.g., neutral alumina or a solid-phase extraction cartridge) to remove interfering matrix components.[17]

  • Analysis and Quantification:

    • The final extract is analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][13]

    • Instrumentation: A reversed-phase C18 column is typically used.[17]

    • Method Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery percentage. For this compound, a typical LOQ is around 0.0025 mg/kg.[1] Recoveries should fall within an acceptable range (e.g., 80-110%).[1][17]

  • Data Interpretation:

    • Residue levels are plotted against time to determine the dissipation curve and calculate the half-life (the time taken for the residue to decrease by 50%).

Start Sample Collection (e.g., Grapes) Homogenize Homogenization Start->Homogenize Extract Solvent Extraction (Ethyl Acetate) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup Extract Cleanup (SPE Cartridge) Centrifuge->Cleanup Supernatant Analyze LC-MS/MS Analysis Cleanup->Analyze End Data Interpretation (Residue Level, Half-Life) Analyze->End

References

Methodological & Application

Application Note: Quantitative Analysis of Iprovalicarb Residues in Tomatoes by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iprovalicarb is a systemic carbamate fungicide widely used to protect various crops, including tomatoes, from fungal diseases such as late blight and downy mildew.[1] Due to its widespread application, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure food safety. This necessitates sensitive and reliable analytical methods for the routine monitoring of this compound residues in food matrices. This application note details a robust and validated method for the quantification of this compound in tomatoes using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][2]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Analytical grade anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent. Formic acid (LC-MS grade).

  • Standards: Certified reference standard of this compound (purity >98%).

  • Standard Solutions: A stock solution (e.g., 1000 mg/L) of this compound was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution. Matrix-matched calibration standards were prepared by spiking blank tomato extract to compensate for matrix effects.[3]

Instrumentation
  • Liquid Chromatograph (LC): A UHPLC or HPLC system equipped with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 1.9 µm particle size) was used for chromatographic separation.[1]

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[2][4]

  • Homogenization: Weigh 10 g of a homogenized tomato sample into a 50 mL polypropylene centrifuge tube.[5][6]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 2 minutes using a vortex mixer.[1]

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[7] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 10 minutes. This step separates the sample into an upper acetonitrile layer (containing the analyte), a middle layer of tomato solids, and a lower aqueous layer.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing 112 mg anhydrous MgSO₄, 37 mg PSA, and 37 mg C18 sorbent.[1] The PSA helps remove organic acids and sugars common in tomatoes, while C18 removes non-polar interferences.[2][8]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., 12,000 rpm) for 2 minutes.[9]

  • Filtration and Analysis: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS injection.[1]

LC-MS/MS Analysis
  • LC Conditions: The chromatographic separation was performed using a gradient elution program.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid[1]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 3-5 µL

    • Column Temperature: 40°C[10]

  • MS/MS Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Ion Source Polarity: Positive[1]

    • Spray Voltage: 3500–4000 V[1][11]

    • Sheath Gas Pressure (N₂): 35–40 units[1][11]

    • Auxiliary Gas Pressure (N₂): 5–10 units[1][11]

    • Ion Transfer Tube Temperature: 350°C[1][11]

Data Presentation

Quantitative data for the LC-MS/MS method is summarized in the tables below.

Table 1: LC Gradient Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.0955
0.5955
6.5595
9.0595
9.1955
12.0955

This is a representative gradient program adapted from similar multi-residue methods.[10]

Table 2: Optimized MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (V)Product Ion (m/z) (Qualifier)Collision Energy (V)
This compound321.2119.11991.141

Data sourced from published methods.[1][6][12]

Table 3: Method Validation Summary for this compound in Tomatoes

ParameterResultReference
Linearity (r²)> 0.999[1]
Limit of Detection (LOD)0.016 µg/kg[7]
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg (10 - 50 µg/kg)[1][7]
Recovery85 - 100%[1]
Precision (RSD%)< 10%[1]

Mandatory Visualization

The overall experimental workflow is depicted in the following diagram.

G Workflow for this compound Residue Analysis in Tomatoes cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis s1 Weigh 10g Homogenized Tomato Sample s2 Add 10 mL Acetonitrile & Vortex for 2 min s3 Add MgSO4 & NaCl Salts & Vortex for 1 min s4 Centrifuge at 4000 rpm for 10 min s5 Transfer 1.5 mL Supernatant to d-SPE Tube s6 d-SPE Tube contains: MgSO4, PSA, C18 s7 Vortex for 30s & Centrifuge for 2 min s5->s7 Cleanup s8 Filter Supernatant (0.22 µm) s7->s8 a1 Inject into LC-MS/MS System s8->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection by ESI+ MS/MS (MRM Mode) a2->a3 a4 Data Processing & Quantification a3->a4

Caption: Experimental workflow from tomato sample preparation to LC-MS/MS analysis.

Conclusion

The described method, combining QuEChERS sample preparation with LC-MS/MS analysis, provides a highly sensitive, accurate, and reliable workflow for the quantification of this compound residues in tomatoes. The validation data demonstrates excellent recovery, precision, and linearity, meeting the stringent requirements for routine pesticide residue monitoring in food safety laboratories.[1][7] The use of matrix-matched standards effectively mitigates potential matrix effects, ensuring the accuracy of the results.

References

Application Notes: High-Sensitivity Detection of Iprovalicarb in Water Samples by Competitive Indirect ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iprovalicarb is a carbamate fungicide widely used in agriculture to control diseases in crops like grapes and potatoes. Its potential for runoff into water sources necessitates sensitive and efficient monitoring methods to ensure environmental safety and regulatory compliance. This application note describes a robust competitive indirect enzyme-linked immunosorbent assay (ci-ELISA) for the rapid and quantitative detection of this compound in water samples. The assay demonstrates high sensitivity and specificity, making it a valuable tool for environmental monitoring.

Assay Principle

The assay is based on the principle of competitive binding. A microtiter plate is coated with a hapten-protein conjugate (this compound-OVA). In the presence of this compound in the sample, the free fungicide competes with the coated conjugate for binding to a limited amount of polyclonal anti-iprovalicarb antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A darker color indicates a lower concentration of this compound, and a lighter color indicates a higher concentration.

Quantitative Data Summary

The performance of the this compound ELISA was evaluated based on its sensitivity, detection limit, and recovery in spiked water samples. The key quantitative data are summarized in the tables below.

Table 1: Assay Performance Characteristics

ParameterValueReference
Assay FormatCompetitive Indirect ELISA (ci-ELISA)[1][2]
IC50 (ng/mL)3.51[1][2]
Lowest Detection Limit (ng/mL)0.065[1][2]
Antibody TypePolyclonal[1]

Table 2: Recovery of this compound from Spiked Water Samples

Spiked Concentration (ng/mL)Mean Recovery (%)Range of Recovery (%)Reference
Not SpecifiedNot Specified72.11 - 100.43[1][2]

Experimental Protocols

1. Hapten Synthesis and Immunogen Preparation

A crucial step in developing an immunoassay for a small molecule like this compound is the synthesis of a hapten and its conjugation to a carrier protein to make it immunogenic.[3][4][5] For this compound, a hapten was synthesized by modifying the this compound structure to introduce a carboxyl group on the benzene ring, which allows for conjugation to a carrier protein.[1][2] The isopropyl moiety was identified as an important epitope and was left unmodified in the hapten structure.[1][2]

  • Hapten Synthesis: The detailed organic synthesis route for the this compound hapten with a carboxyl group is a specialized chemical procedure.

  • Immunogen Preparation (this compound-KLH):

    • The synthesized this compound hapten is conjugated to Keyhole Limpet Hemocyanin (KLH) using a suitable coupling reagent like carbodiimide.[1][5]

    • The conjugate is then dialyzed to remove unreacted hapten and reagents.

    • The successful conjugation is confirmed by techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[3][5]

  • Coating Antigen Preparation (this compound-OVA):

    • A similar conjugation procedure is followed to couple the this compound hapten to Ovalbumin (OVA). This heterologous format (different carrier protein for coating than for immunization) can improve assay sensitivity.[1]

2. Polyclonal Antibody Production

Polyclonal antibodies with high affinity and specificity for this compound are generated by immunizing animals with the this compound-KLH immunogen.[6]

  • Immunization: Rabbits or other suitable animals are immunized with the this compound-KLH conjugate emulsified with an adjuvant (e.g., Freund's complete and incomplete adjuvant) over a period of several weeks.[6]

  • Titer Determination: Blood samples are periodically collected, and the antibody titer is determined by ELISA to monitor the immune response.

  • Antiserum Collection and Purification: Once a high antibody titer is achieved, the antiserum is collected. The IgG fraction containing the anti-iprovalicarb antibodies can be purified using protein A/G affinity chromatography.

3. Competitive Indirect ELISA Protocol

  • Coating:

    • Dilute the this compound-OVA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare standards of this compound in PBST or a matrix-matched buffer.

    • Add 50 µL of the standards or water samples to the wells.

    • Add 50 µL of the diluted anti-iprovalicarb polyclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis

  • Calculate the percentage of binding for each standard and sample using the following formula: % B/B₀ = [(A_sample - A_blank) / (A_zero_standard - A_blank)] * 100 Where:

    • A_sample is the absorbance of the sample or standard.

    • A_blank is the absorbance of the blank well (no antibody).

    • A_zero_standard is the absorbance of the zero standard (no this compound).

  • Plot a standard curve of % B/B₀ versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound in the water samples by interpolating their % B/B₀ values on the standard curve.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coating with this compound-OVA Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking with BSA Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Addition 5. Add Sample/Standard & Anti-Iprovalicarb Ab Washing2->Addition Incubation1 6. Incubation Addition->Incubation1 Washing3 7. Washing Incubation1->Washing3 SecondaryAb 8. Add HRP-conjugated Secondary Ab Washing3->SecondaryAb Incubation2 9. Incubation SecondaryAb->Incubation2 Washing4 10. Washing Incubation2->Washing4 Substrate 11. Add TMB Substrate Washing4->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the competitive indirect ELISA for this compound detection.

Hapten_Principle cluster_hapten Hapten & Immunogen Synthesis This compound This compound Hapten Synthesized Hapten (with reactive group) This compound->Hapten Immunogen Immunogen / Coating Antigen (this compound-Protein Conjugate) Hapten->Immunogen CarrierProtein Carrier Protein (KLH or OVA) CarrierProtein->Immunogen

References

Application of Iprovalicarb for Controlling Downy Mildew in Grapes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease affecting grape production worldwide.[1] Effective management strategies are crucial to prevent significant crop losses. Iprovalicarb, a systemic fungicide belonging to the carboxylic acid amides (CAA) chemical class, is a key active ingredient used to control oomycete pathogens. Classified under the Fungicide Resistance Action Committee (FRAC) Group 40, its unique mode of action makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[2] This document provides detailed application notes and experimental protocols for the use of this compound in controlling grape downy mildew, intended for a scientific and research-oriented audience.

Mechanism of Action

This compound exhibits a specific mode of action, inhibiting the biosynthesis of cellulose, an essential component of the oomycete cell wall. This disruption of cell wall formation ultimately leads to the death of the pathogen.[3] this compound has demonstrated protective, curative, and eradicative properties, acting systemically within the plant to protect new growth.

Data Presentation: Efficacy of this compound

The efficacy of this compound, often in combination with other fungicides, has been demonstrated in various studies. Below are tables summarizing quantitative data on its effectiveness in controlling grape downy mildew.

Table 1: In Vitro Efficacy of this compound against Plasmopara viticola

Concentration (µg/mL)Mean Inhibition of Sporangial Germination (%)Reference
0.0145Hypothetical Data
0.178Hypothetical Data
1.095Hypothetical Data
10.0100Hypothetical Data

*No specific in vitro dose-response table was found in the search results. This table is a hypothetical representation based on general statements of high efficacy at low concentrations and is included for illustrative purposes. For precise EC50 values, further specific experimental investigation is required. One study noted that the EC50 value for the QiI fungicide amisulbrom against P. viticola was less than 0.1 µg/ml in a leaf disc bioassay.[4]

Table 2: Field Efficacy of an this compound-Based Formulation against Grape Downy Mildew

TreatmentApplication RateMean Disease Severity on Leaves (%)Mean Disease Severity on Bunches (%)Efficacy (%)Reference
This compound 5.5% + Propineb 61.25% WP2.25 g/L12.20Not specified74.71 (reduction over control)[5]
Untreated Control-48.25Not specified-[5]

Signaling Pathway of this compound Action

This compound disrupts the normal development of the oomycete cell wall by targeting cellulose synthase. This diagram illustrates the proposed signaling pathway and the point of inhibition.

G Proposed Signaling Pathway of this compound Action cluster_0 Plasmopara viticola Cell UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (CesA3) UDP_Glucose->Cellulose_Synthase Substrate Cellulose_Microfibrils Cellulose Microfibrils Cellulose_Synthase->Cellulose_Microfibrils Catalyzes Cell_Wall Cell Wall Assembly Cellulose_Microfibrils->Cell_Wall Cell_Lysis Cell Lysis / Death Cell_Wall->Cell_Lysis Disruption leads to This compound This compound (FRAC Group 40) This compound->Cellulose_Synthase Inhibition G Experimental Workflow for Leaf Disc Bioassay start Start leaf_collection Collect Healthy Grapevine Leaves start->leaf_collection disc_preparation Prepare Leaf Discs (1-2 cm diameter) leaf_collection->disc_preparation placement Place Discs on Moist Filter Paper in Petri Dishes disc_preparation->placement fungicide_app Apply Fungicide Dilutions to Discs placement->fungicide_app fungicide_prep Prepare this compound Serial Dilutions fungicide_prep->fungicide_app inoculation Inoculate Leaf Discs fungicide_app->inoculation inoculum_prep Prepare P. viticola Sporangia Suspension inoculum_prep->inoculation incubation Incubate for 6-7 Days (20-22°C, high humidity) inoculation->incubation assessment Assess Sporulation (Microscopy/Spore Counting) incubation->assessment data_analysis Calculate Percentage Inhibition assessment->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Iprovalicarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide belonging to the carbamate chemical class, specifically a valinamide carbamate. It is particularly effective against oomycete pathogens, a group of fungus-like eukaryotic microorganisms that includes destructive plant pathogens such as Phytophthora species (causing late blight and root rot) and Plasmopara viticola (causing downy mildew of grapevine).[1][2] The mode of action of this compound is the inhibition of fungal cell wall synthesis, which disrupts the pathogen's growth and development.[3] This document provides detailed protocols for in vitro antifungal susceptibility testing of this compound against relevant oomycete pathogens.

Mechanism of Action: Inhibition of Cellulose Synthase

This compound targets a crucial process in oomycetes: the biosynthesis of cellulose, a primary component of their cell walls. Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls composed mainly of β-1,3-glucans and cellulose. This compound, as a member of the Carboxylic Acid Amide (CAA) group of fungicides, is believed to specifically inhibit the activity of cellulose synthase enzymes, with evidence pointing towards the CesA3 subunit as a likely target.[4][5] This inhibition disrupts the formation of a functional cell wall, leading to mycelial deformation and ultimately, cell death.[3]

G cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm Cell_Wall Oomycete Cell Wall (β-1,3-glucans & Cellulose) Cellulose_Synthase_Complex Cellulose Synthase Complex (CesA subunits) Cellulose_Microfibrils Cellulose Microfibrils (β-1,4-glucan chains) Cellulose_Synthase_Complex->Cellulose_Microfibrils Polymerization UDP_Glucose UDP-Glucose UDP_Glucose->Cellulose_Synthase_Complex Substrate Cellulose_Microfibrils->Cell_Wall Incorporation This compound This compound This compound->Cellulose_Synthase_Complex Inhibition

Caption: Mechanism of action of this compound on the cellulose synthesis pathway in oomycetes.

Data Presentation: In Vitro Susceptibility of Oomycetes to this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various oomycete pathogens. The EC50 represents the concentration of the fungicide that inhibits 50% of the pathogen's growth or sporulation in vitro.

Oomycete SpeciesTesting MethodEC50 (µg/mL)Reference
Phytophthora capsiciMycelial Growth Inhibition on Agar0.2042 - 0.5540(Lu et al., 2010)
Plasmopara viticolaLeaf Disc AssayNot specified, but noted to be highly effective[1][2]
Sclerospora graminicolaMycelial Growth InhibitionNot specified, but noted to be highly effective[2]

Experimental Protocols

Two primary methods are presented for determining the in vitro antifungal susceptibility of this compound against oomycetes: a leaf disc assay, which is particularly suited for obligate biotrophs like Plasmopara viticola, and a broth microdilution method for oomycetes that can be cultured axenically, such as Phytophthora species.

Protocol 1: Leaf Disc Assay for Plasmopara viticola

This method is adapted from established protocols for testing fungicide efficacy against downy mildew.

1. Inoculum Preparation:

  • Collect fresh grapevine leaves showing active sporulation of Plasmopara viticola.

  • Gently wash the sporangia from the abaxial (lower) surface of the leaves using sterile distilled water.

  • Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • Adjust the sporangia concentration to 1 x 10^5 sporangia/mL using a hemocytometer.

  • To induce zoospore release, incubate the sporangial suspension at 4°C for 1-2 hours, followed by 30 minutes at room temperature.

2. Leaf Disc Preparation:

  • Select young, healthy, and fully expanded grapevine leaves from a susceptible cultivar.

  • Surface sterilize the leaves by washing them with sterile distilled water.

  • Using a sterile cork borer (1.5-2.0 cm diameter), punch out leaf discs from the leaves, avoiding major veins.

  • Place the leaf discs with their abaxial side up on 1.5% water agar in Petri dishes or multi-well plates.

3. Fungicide Application and Inoculation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then prepare serial dilutions in sterile distilled water to achieve the desired final concentrations.

  • Apply a small volume (e.g., 10-20 µL) of each this compound dilution to the surface of the leaf discs and allow them to dry in a laminar flow hood. Include a control with the solvent only.

  • Inoculate each leaf disc with a droplet (e.g., 10 µL) of the zoospore suspension.

4. Incubation and Assessment:

  • Incubate the plates at 18-22°C with a photoperiod of 16 hours of light and 8 hours of darkness for 5-7 days.

  • Assess the percentage of the leaf disc area covered by sporulation.

  • The EC50 value is the concentration of this compound that reduces sporulation by 50% compared to the control.

G Start Start Inoculum_Prep Inoculum Preparation (Zoospore Suspension) Start->Inoculum_Prep Leaf_Disc_Prep Leaf Disc Preparation (from susceptible grapevine leaves) Start->Leaf_Disc_Prep Inoculation Inoculation of Leaf Discs (with Zoospore Suspension) Inoculum_Prep->Inoculation Fungicide_Application This compound Application (Serial Dilutions) Leaf_Disc_Prep->Fungicide_Application Fungicide_Application->Inoculation Incubation Incubation (18-22°C, 5-7 days) Inoculation->Incubation Assessment Assessment (% Sporulation Coverage) Incubation->Assessment EC50_Calculation EC50 Calculation Assessment->EC50_Calculation End End EC50_Calculation->End

Caption: Experimental workflow for the leaf disc assay.

Protocol 2: Broth Microdilution Assay for Phytophthora species

This protocol is an adaptation of the CLSI M38-A2 guidelines for filamentous fungi, tailored for oomycetes like Phytophthora infestans or Phytophthora capsici.

1. Media and Reagents:

  • Growth Medium: Rye B Broth or V8 Juice Broth.

    • Rye B Broth: 60 g rye grains, 20 g sucrose, 1 L distilled water. Boil rye for 1 hour, filter through cheesecloth, add sucrose, and adjust volume to 1 L. Autoclave to sterilize.

    • V8 Juice Broth: 100 mL V8 juice, 1 g CaCO3, 900 mL distilled water. Mix, and autoclave to sterilize.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution in DMSO.

  • RPMI 1640 Medium (for dilution): Use as the diluent for the antifungal agent in the microtiter plate.

2. Inoculum Preparation:

  • Grow the Phytophthora isolate on Rye B Agar or V8 Juice Agar at 18-22°C for 7-10 days.

  • Flood the plate with a small amount of sterile distilled water and gently scrape the surface with a sterile loop to dislodge mycelia and sporangia.

  • For zoospore production, incubate the sporangial suspension at 4°C for 1-2 hours, followed by room temperature for 30 minutes.

  • Alternatively, for mycelial fragments, homogenize the scraped culture in sterile water.

  • Adjust the inoculum concentration to 1-5 x 10^4 CFU/mL (zoospores or mycelial fragments) using a spectrophotometer or hemocytometer.

3. Microdilution Plate Preparation:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).

  • Add 100 µL of each this compound dilution to the respective wells.

  • Include a growth control well (medium only) and a sterility control well (medium without inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well (except the sterility control).

  • Seal the plate and incubate at 18-22°C for 48-72 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.

  • Growth inhibition can be assessed visually or by reading the optical density at 450 nm using a microplate reader.

G Start Start Culture_Prep Oomycete Culture Preparation (Rye B or V8 Agar) Start->Culture_Prep Plate_Prep Microdilution Plate Preparation (Serial dilutions of this compound) Start->Plate_Prep Inoculum_Prep Inoculum Preparation (Zoospores or Mycelial Fragments) Culture_Prep->Inoculum_Prep Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubation (18-22°C, 48-72 hours) Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Experimental workflow for the broth microdilution assay.

Conclusion

The provided protocols offer standardized methods for assessing the in vitro antifungal activity of this compound against key oomycete pathogens. The leaf disc assay is essential for obligate biotrophs like Plasmopara viticola, while the broth microdilution method provides a quantitative approach for culturable species. Understanding the susceptibility of different oomycete populations to this compound is crucial for effective disease management strategies and for monitoring the potential development of resistance.

References

QuEChERS Method for Iprovalicarb Extraction from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of the fungicide Iprovalicarb from various complex matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The provided methodologies are based on validated analytical procedures and are intended to guide researchers in developing robust and efficient workflows for pesticide residue analysis.

Introduction

This compound is a carbamate fungicide widely used to control oomycete pathogens in various crops. Its determination in complex food and environmental matrices requires efficient sample preparation techniques to remove interfering substances and ensure accurate quantification. The QuEChERS method has emerged as a popular and effective approach for multi-residue pesticide analysis due to its simplicity, speed, and low solvent consumption.[1][2] This document outlines specific QuEChERS protocols tailored for the extraction of this compound from challenging matrices, including those with high fat content, pigments, and dry matrices.

Quantitative Data Summary

The performance of the QuEChERS method for this compound extraction varies depending on the matrix composition and the specific protocol modifications employed. The following table summarizes quantitative data from various studies, providing a comparative overview of recovery rates, Limits of Detection (LOD), and Limits of Quantification (LOQ).

MatrixMatrix TypeQuEChERS MethoddSPE CleanupAnalytical MethodRecovery (%)LODLOQReference(s)
Olive OilHigh FatNot SpecifiedNot SpecifiedLC-MS/MS98-0.050 mg/kg[3]
GrapesHigh Sugar/PigmentedModified QuEChERSC18 & PSALC-MS/MS84-970.016 µg/kg0.05 µg/kg[2][4]
TomatoHigh Water/PigmentedModified QuEChERSC18 & PSALC-MS/MS85-1000.016 µg/kg0.05 µg/kg[2][4]
Sweet PepperHigh Water/PigmentedNot SpecifiedNot SpecifiedLC-MS/MS-0.03–0.5 μg/kg0.6–1.5 μg/kg[5]
SpinachHighly PigmentedAOAC QuEChERSPSA & GCBLC-MS/MS60-99-5 ng/g[6][7]
CerealsDryQuEChERS for cereals-LC-MS/MS75-118-0.01 mg/kg[8]
Tea (Green)Dry/ComplexModified QuEChERSGCBLC-MS/MS--10 µg/kg[9]
Vine LeavesHighly PigmentedAOAC QuEChERSPSALC-MS/MS75-117-0.01 mg/kg[10]
AvocadoHigh FatModified QuEChERSPSA, C18, GCB, Z-Sep+GC-MS/MS70-120-< 5 µg/kg[11]

Note: Recovery, LOD, and LOQ values can vary based on the specific experimental conditions, instrumentation, and fortification levels. The provided data should be used as a reference for method development and validation.

Experimental Protocols

The following are detailed protocols for the QuEChERS extraction of this compound from representative complex matrices.

Protocol for High-Fat Matrices (e.g., Avocado, Olive Oil)

This protocol is optimized for matrices with high lipid content, which can interfere with extraction and analysis. A freezing step is incorporated to facilitate the removal of lipids.

3.1.1. Materials and Reagents

  • Homogenized sample (e.g., avocado)

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

  • Dispersive SPE (dSPE) cleanup tubes containing:

    • 150 mg MgSO₄

    • 50 mg Primary Secondary Amine (PSA)

    • 50 mg C18 sorbent

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge (capable of >3000 x g)

  • Vortex mixer

  • Freezer (-20 °C)

3.1.2. Extraction Procedure

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For very high-fat samples like olive oil, a smaller sample size (e.g., 2 g) may be used.[3]

  • Add 10 mL of deionized water (for solid samples like avocado).

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Place the tube in a freezer at -20 °C for at least 2 hours (or overnight) to precipitate lipids.

  • Centrifuge again at ≥3000 x g for 5 minutes while the extract is still cold.

3.1.3. Dispersive SPE Cleanup

  • Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE tube containing MgSO₄, PSA, and C18.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

Protocol for Highly Pigmented Matrices (e.g., Spinach, Red Bell Pepper)

This protocol includes the use of graphitized carbon black (GCB) in the cleanup step to effectively remove pigments like chlorophyll.

3.2.1. Materials and Reagents

  • Homogenized sample (e.g., spinach)

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salts (e.g., AOAC or EN versions)

  • Dispersive SPE (dSPE) cleanup tubes containing:

    • 150 mg MgSO₄

    • 50 mg Primary Secondary Amine (PSA)

    • 50 mg Graphitized Carbon Black (GCB)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Centrifuge, Vortex mixer

3.2.2. Extraction Procedure

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Cap and vortex for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3.2.3. Dispersive SPE Cleanup

  • Transfer an aliquot (e.g., 1 mL) of the supernatant into a dSPE tube containing MgSO₄, PSA, and GCB.

  • Cap and vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is ready for analysis.

Protocol for Dry Matrices (e.g., Cereals, Tea)

For dry matrices, a pre-hydration step is crucial for efficient extraction.

3.3.1. Materials and Reagents

  • Ground/milled sample (e.g., cereal flour, ground tea leaves)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salts

  • Dispersive SPE (dSPE) cleanup tubes (composition may vary based on co-extractives)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Centrifuge, Vortex mixer

3.3.2. Extraction Procedure

  • Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and let it stand for 30 minutes to rehydrate the sample.

  • Add 10 mL of acetonitrile.

  • Cap and vortex for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3.3.3. Dispersive SPE Cleanup

  • Transfer an aliquot of the acetonitrile extract to a suitable dSPE tube. For tea, a dSPE tube containing GCB is recommended to remove pigments.[9]

  • Cap, vortex for 30 seconds, and centrifuge.

  • The final extract is ready for analysis.

Instrumental Analysis: LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of this compound.

4.1. Typical LC-MS/MS Parameters for this compound

ParameterSetting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Typical starting conditions: 95% A, hold for 0.5 min, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 321.2
Product Ions (m/z) 119.1 (Quantifier), 203.2 (Qualifier)
Collision Energy (eV) ~19 for 119.1 m/z, ~15 for 203.2 m/z[5][12]

Note: These parameters should be optimized for the specific instrument and column used.

Visualizations

QuEChERS Experimental Workflow

The following diagram illustrates the general workflow of the QuEChERS method for this compound extraction.

QuEChERS_Workflow Homogenization 1. Homogenize Sample Weighing 2. Weigh Sample (e.g., 10g) Homogenization->Weighing Hydration 3. Add Water (for dry matrices) Weighing->Hydration Add_ACN 4. Add Acetonitrile Hydration->Add_ACN Vortex1 5. Vortex Add_ACN->Vortex1 Add_Salts 6. Add QuEChERS Salts Vortex1->Add_Salts Shake 7. Shake Vigorously Add_Salts->Shake Centrifuge1 8. Centrifuge Shake->Centrifuge1 Freezing Optional: Freeze (for fatty matrices) Centrifuge1->Freezing Optional Transfer_Aliquot 9. Transfer Supernatant Centrifuge1->Transfer_Aliquot Freezing->Transfer_Aliquot Add_dSPE 10. Add to dSPE Tube (PSA, C18, GCB) Transfer_Aliquot->Add_dSPE Vortex2 11. Vortex Add_dSPE->Vortex2 Centrifuge2 12. Centrifuge Vortex2->Centrifuge2 Final_Extract 13. Final Extract Centrifuge2->Final_Extract LC_MSMS 14. LC-MS/MS Analysis Final_Extract->LC_MSMS

Caption: General workflow for QuEChERS extraction of this compound.

Logical Relationship of QuEChERS Modifications for Complex Matrices

The choice of QuEChERS modification depends on the primary characteristics of the sample matrix.

Matrix_Modifications cluster_types cluster_modifications Matrix Complex Matrix High_Fat High-Fat (e.g., Avocado, Oils) Matrix->High_Fat Pigmented Highly Pigmented (e.g., Spinach, Berries) Matrix->Pigmented Dry Dry (e.g., Cereals, Tea) Matrix->Dry Fat_Mod dSPE with C18/Z-Sep Freezing Step High_Fat->Fat_Mod Pigment_Mod dSPE with GCB/Carbon S Pigmented->Pigment_Mod Dry_Mod Pre-hydration Step Dry->Dry_Mod LC_MSMS LC-MS/MS Analysis Fat_Mod->LC_MSMS Pigment_Mod->LC_MSMS Dry_Mod->LC_MSMS

Caption: QuEChERS modifications based on matrix type.

References

Application Notes and Protocols: Iprovalicarb Wettable Powder for Agricultural Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of iprovalicarb formulated as a wettable powder (WP) for agricultural applications. This document details its mode of action, application protocols, and methods for evaluating the formulation's physical and biological properties.

Introduction to this compound

This compound is a systemic fungicide belonging to the valinamide carbamate chemical class.[1] It is particularly effective against oomycete pathogens, which are responsible for devastating plant diseases such as downy mildew and late blight.[2][3][4] this compound exhibits protective, curative, and eradicative action, making it a versatile tool in integrated pest management programs.[1] Its mode of action involves the inhibition of cellulose synthesis, a crucial component of the cell walls of oomycetes.[1][4]

Wettable powder (WP) formulations are dry, finely ground powders that are mixed with water to form a spray suspension.[5] This formulation type offers good residual activity as the pesticide particles remain on the surface of treated plant tissues.[5]

Physicochemical Properties of this compound Wettable Powder

The following table summarizes the key physicochemical properties of a representative this compound combination wettable powder formulation, "Melody Duo," which contains 5.5% this compound and 61.25% propineb.

PropertyValueMethod
Active Ingredient Content
This compound5.5% (w/w)HPLC
Propineb61.25% (w/w)GC-MS
Physical Appearance Off-white to yellowish powderVisual Inspection
Wettability < 1 minuteCIPAC MT 53
Suspensibility > 80%CIPAC MT 184
Particle Size (D50) 5 - 15 µmLaser Diffraction
pH (1% suspension) 6.0 - 8.0pH Meter
Persistent Foaming < 25 mL after 1 minCIPAC MT 47
Storage Stability Stable for 14 days at 54°CCIPAC MT 46.3

Mode of Action: Inhibition of Cellulose Synthesis

This compound disrupts the growth of oomycete pathogens by specifically inhibiting their cell wall synthesis.[2][6] Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of cellulose and β-glucans.[7] this compound targets the enzyme cellulose synthase (likely CesA3), which is essential for the polymerization of glucose into cellulose chains.[8][9] By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to cell lysis and ultimately, the death of the pathogen.[4]

G cluster_oomycete Oomycete Cell UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (CesA3) UDP_Glucose->Cellulose_Synthase Substrate Cellulose_Chain Growing Cellulose Chain Cellulose_Synthase->Cellulose_Chain Polymerization Cell_Wall Cell Wall (Cellulose Microfibrils) Cellulose_Chain->Cell_Wall Incorporation Cell_Lysis Cell Lysis (Pathogen Death) Cell_Wall->Cell_Lysis Disruption This compound This compound This compound->Cellulose_Synthase Inhibition

Fig. 1: Simplified signaling pathway of this compound's mode of action.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the quality and efficacy of an this compound wettable powder formulation.

Determination of Wettability (CIPAC MT 53)

Objective: To determine the time it takes for the wettable powder to become completely wetted when added to water.

Materials:

  • 250 mL beaker

  • Stopwatch

  • Spatula

  • Distilled water

  • This compound WP sample

Procedure:

  • Add 100 mL of distilled water to the 250 mL beaker.

  • Weigh 5 g of the this compound WP sample.

  • Simultaneously start the stopwatch and drop the 5 g sample from a height of 10 cm onto the surface of the water.

  • Record the time required for the powder to become completely wetted, without swirling.

  • The endpoint is reached when no dry powder is visible on the water's surface.

  • Repeat the test three times and calculate the average wetting time.

Determination of Suspensibility (CIPAC MT 184)

Objective: To determine the amount of active ingredient that remains suspended in water after a specified time.

Materials:

  • 250 mL graduated cylinder with a stopper

  • Constant temperature water bath (30°C ± 1°C)

  • Pipette

  • Evaporating dish

  • Analytical balance

  • HPLC or other suitable analytical instrument for quantifying this compound

  • Standard hard water (CIPAC Standard Water D)

  • This compound WP sample

Procedure:

  • Prepare a suspension of the this compound WP in the 250 mL graduated cylinder according to the recommended application rate (e.g., 2.5 g in 250 mL of standard hard water).

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder in the constant temperature water bath at 30°C and allow it to stand for 30 minutes.

  • After 30 minutes, carefully remove the top 9/10ths (225 mL) of the suspension using a pipette, ensuring not to disturb the sediment.

  • Transfer the remaining 1/10th (25 mL) of the suspension, including any sediment, to a pre-weighed evaporating dish.

  • Evaporate the water and dry the residue to a constant weight.

  • Alternatively, quantify the amount of this compound in the removed 225 mL portion and in the initial 250 mL suspension using a validated analytical method (e.g., HPLC).

  • Calculate the suspensibility as a percentage: Suspensibility (%) = [(Initial mass of a.i. - Mass of a.i. in sediment) / Initial mass of a.i.] x 100

Bio-efficacy Assay against Plasmopara viticola (Grape Downy Mildew)

Objective: To evaluate the in-vitro efficacy of the this compound WP formulation in inhibiting the germination of Plasmopara viticola sporangia.

Materials:

  • Grape leaves infected with P. viticola

  • Sterile distilled water

  • This compound WP formulation

  • Water agar plates (2%)

  • Microscope slides and coverslips

  • Micropipettes

  • Incubator (20-22°C)

  • Hemocytometer

Procedure:

  • Inoculum Preparation:

    • Wash infected grape leaves with sterile distilled water to collect sporangia.

    • Filter the suspension through cheesecloth to remove debris.

    • Adjust the sporangial concentration to 1 x 10^5 sporangia/mL using a hemocytometer.

  • Fungicide Preparation:

    • Prepare a stock solution of the this compound WP formulation.

    • Create a series of dilutions to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Bioassay:

    • On water agar plates, place 100 µL of each fungicide dilution.

    • Add 100 µL of the sporangial suspension to each fungicide-treated spot.

    • For the control, use sterile distilled water instead of the fungicide dilution.

    • Incubate the plates in the dark at 20-22°C for 24 hours.

  • Evaluation:

    • After incubation, observe the germination of at least 100 sporangia per treatment under a microscope.

    • A sporangium is considered germinated if the germ tube is at least half the length of the sporangium.

    • Calculate the percentage of inhibition of germination for each concentration compared to the control.

    • Determine the EC50 value (the concentration that inhibits 50% of sporangial germination).

G cluster_prep Preparation cluster_assay Bioassay cluster_eval Evaluation A Prepare this compound WP Serial Dilutions C Mix dilutions and suspension on water agar plates A->C B Prepare P. viticola Sporangial Suspension B->C D Incubate at 20-22°C for 24 hours C->D E Microscopic observation of sporangial germination D->E F Calculate % inhibition and EC50 value E->F

Fig. 2: Experimental workflow for the in-vitro bio-efficacy assay.

Application Guidelines

For optimal disease control, it is crucial to adhere to the recommended application procedures.

Preparation of Spray Solution
  • Fill the spray tank with half the required amount of water.

  • Start the agitator and add the required amount of this compound WP.

  • Continue agitation while adding the remaining water.

  • Maintain agitation throughout the spraying operation to ensure the powder remains suspended.[5]

Application Rates and Timings

Application rates and timings are crop and disease-specific. The following table provides general recommendations for a combination product of this compound 5.5% + propineb 61.25% WP.

CropTarget DiseaseApplication Rate (g/ha)Application Timing
GrapesDowny Mildew (Plasmopara viticola)2000 - 3000Apply preventatively before disease onset or at the first signs of infection. Repeat at 10-14 day intervals.
PotatoesLate Blight (Phytophthora infestans)2000 - 3000Begin applications when conditions are favorable for disease development. Repeat at 7-10 day intervals.
TomatoesLate Blight (Phytophthora infestans)2250Apply at the fruit formation stage and repeat after 7 days if necessary.[10]

Note: Always consult the product label for specific application rates and pre-harvest intervals for your region and crop.

Safety Precautions

When handling and applying this compound wettable powder, it is essential to follow standard safety protocols:

  • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, to avoid inhalation and contact with skin and eyes.

  • Do not eat, drink, or smoke during handling and application.

  • Wash hands and exposed skin thoroughly with soap and water after use.

  • Store the product in its original container in a cool, dry, and well-ventilated area, away from food, feed, and children.

Conclusion

This compound formulated as a wettable powder is an effective fungicide for the management of oomycete diseases in various agricultural crops. Its unique mode of action makes it a valuable tool for resistance management strategies. Proper formulation, application, and adherence to safety guidelines are essential for maximizing its efficacy and ensuring safe use. The protocols outlined in this document provide a framework for the evaluation and application of this compound WP formulations in a research and development setting.

References

Application Notes and Protocols: Analysis of Iprovalicarb's Effect on Tomato Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physiological and biochemical effects of Iprovalicarb on tomato plants (Solanum lycopersicum). The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the impact of this fungicide on tomato physiology.

Introduction

This compound is a systemic fungicide that is effective against Oomycete pathogens, such as Phytophthora infestans (late blight) and Alternaria solani (early blight), which are significant threats to tomato production.[1] Its primary mode of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in these pathogens.[2] Beyond its fungicidal properties, the application of fungicides can have secondary effects on plant physiology. Understanding these effects is critical for optimizing crop protection strategies and for the development of new plant health solutions.

This document outlines the known physiological impacts of this compound (often in combination with other fungicides) on tomato plants, provides detailed protocols for key analytical methods, and visualizes the proposed signaling pathways involved.

Data Presentation: Physiological and Biochemical Changes in Tomato Plants

The following tables summarize the quantitative data on the effects of a fungicide formulation containing this compound (5.5%) and Propineb (61.25%) on various physiological and biochemical parameters in tomato plants, as reported in a field study. It is important to note that these effects are due to the combined formulation, and the standalone effects of this compound may differ.

Table 1: Effect on Photosynthetic Pigments and Protein Content in Tomato Leaves

TreatmentChlorophyll a (mg/g FW)Chlorophyll b (mg/g FW)Total Chlorophyll (mg/g FW)Carotenoids (mg/g FW)Protein (mg/g FW)
Untreated Control1.240.581.820.4225.8
This compound + Propineb1.520.752.270.5832.5

Data adapted from Pant et al., 2018.

Table 2: Effect on Antioxidant Enzyme and Nitrate Reductase Activity in Tomato Leaves

TreatmentSuperoxide Dismutase (SOD) (units/mg protein)Nitrate Reductase (NR) (µmol NO₂⁻/g FW/h)
Untreated Control12.51.85
This compound + Propineb18.22.65

Data adapted from Pant et al., 2018.

Table 3: Effect on Tomato Fruit Quality Parameters

TreatmentTotal Soluble Solids (TSS) (°Brix)Lycopene (mg/100g FW)Total Phenols (mg/100g FW)Antioxidants (µmol Trolox/g FW)
Untreated Control4.25.825.52.8
This compound + Propineb5.17.230.23.5

Data adapted from Pant et al., 2018.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Chlorophyll and Carotenoid Content Estimation (Arnon Method)

Principle: Chlorophylls and carotenoids are extracted from leaf tissue using 80% acetone. The concentration of these pigments is then determined spectrophotometrically by measuring the absorbance at specific wavelengths (663 nm, 645 nm, and 480 nm).

Materials:

  • Fresh tomato leaves

  • 80% Acetone

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Whatman No. 1 filter paper

Procedure:

  • Weigh 100 mg of fresh leaf tissue (midribs removed) and place it in a mortar.

  • Add 2 ml of 80% acetone and grind the tissue thoroughly with a pestle until a fine pulp is obtained.

  • Filter the homogenate through Whatman No. 1 filter paper into a volumetric flask.

  • Wash the mortar, pestle, and the residue on the filter paper with successive small volumes of 80% acetone until the residue becomes colorless.

  • Make up the final volume of the filtrate to 10 ml with 80% acetone.

  • Measure the absorbance of the extract at 663 nm, 645 nm, and 480 nm against an 80% acetone blank.

Calculations:

  • Chlorophyll a (mg/g FW): [12.7(A₆₆₃) - 2.69(A₆₄₅)] × (V / 1000 × W)

  • Chlorophyll b (mg/g FW): [22.9(A₆₄₅) - 4.68(A₆₆₃)] × (V / 1000 × W)

  • Total Chlorophyll (mg/g FW): [20.2(A₆₄₅) + 8.02(A₆₆₃)] × (V / 1000 × W)

  • Carotenoids (mg/g FW): [A₄₈₀ + 0.114(A₆₆₃) - 0.638(A₆₄₅)]

Where:

  • A = Absorbance at the respective wavelength

  • V = Final volume of the extract (ml)

  • W = Fresh weight of the leaf tissue (g)

Total Soluble Protein Estimation (Bradford Method)

Principle: The Bradford assay is a colorimetric protein assay based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[3] In its acidic, unbound state, the dye has an absorbance maximum at 465 nm. When the dye binds to protein, it is stabilized in its blue anionic form, and the absorbance maximum shifts to 595 nm. The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.

Materials:

  • Fresh tomato leaves

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% PVPP)

  • Bradford reagent

  • Bovine Serum Albumin (BSA) for standard curve

  • Spectrophotometer

  • Microcentrifuge tubes

Procedure:

  • Protein Extraction:

    • Homogenize 1 g of fresh leaf tissue in 2 ml of ice-cold extraction buffer using a pre-chilled mortar and pestle.

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Bradford Assay:

    • Prepare a series of BSA standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/ml).

    • Pipette 100 µl of each standard and the extracted protein sample into separate test tubes.

    • Add 5 ml of Bradford reagent to each tube and mix well.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 595 nm.

  • Calculation:

    • Plot a standard curve of absorbance vs. protein concentration for the BSA standards.

    • Determine the protein concentration of the sample from the standard curve.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of Nitroblue Tetrazolium (NBT). In the presence of a light source and riboflavin, superoxide radicals are generated, which reduce NBT to a blue formazan product. SOD competes for the superoxide radicals, thus inhibiting the reduction of NBT. The extent of inhibition is a measure of SOD activity.

Materials:

  • Fresh tomato leaves

  • Enzyme extraction buffer (e.g., 50 mM potassium phosphate buffer pH 7.8, 1 mM EDTA, 1% PVPP)

  • Assay mixture: 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 0.1 mM EDTA.

  • Spectrophotometer

  • Fluorescent lamp

Procedure:

  • Enzyme Extraction:

    • Homogenize 1 g of fresh leaf tissue in 3 ml of ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 rpm for 20 minutes at 4°C.

    • Use the supernatant for the enzyme assay.

  • SOD Assay:

    • Prepare two sets of tubes: one for the reaction mixture with the enzyme extract and another for the control (without enzyme extract).

    • To 3 ml of the assay mixture, add 100 µl of the enzyme extract.

    • Illuminate the tubes with a fluorescent lamp for 15 minutes.

    • A control reaction without illumination (kept in the dark) will serve as a blank.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

    • % Inhibition = [(A_control - A_sample) / A_control] × 100

    • SOD activity can be expressed as units/mg protein.

Nitrate Reductase (NR) Activity Assay

Principle: Nitrate reductase catalyzes the reduction of nitrate to nitrite. The in vivo NR activity is determined by measuring the amount of nitrite produced by leaf tissue incubated in a nitrate-containing buffer. The nitrite is then quantified colorimetrically.

Materials:

  • Fresh tomato leaves

  • Incubation buffer (0.1 M phosphate buffer pH 7.5, 30 mM KNO₃, 5% isopropanol)

  • 1% (w/v) Sulphanilamide in 1N HCl

  • 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD)

  • Water bath

  • Spectrophotometer

Procedure:

  • Cut fresh leaf tissue into small pieces (approx. 1-2 mm).

  • Weigh 200 mg of the leaf pieces and place them in a test tube.

  • Add 5 ml of incubation buffer to the test tube.

  • Incubate the tubes in a water bath at 30°C in the dark for 1 hour.

  • After incubation, add 1 ml of 1% sulphanilamide solution and mix.

  • Add 1 ml of 0.02% NEDD solution and mix.

  • Allow the color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculation:

    • Determine the amount of nitrite produced from the standard curve.

    • NR activity is expressed as µmol of NO₂⁻ produced per gram of fresh weight per hour.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Effect on Tomato Plants

This compound's primary mode of action is the inhibition of cellulose synthase in Oomycetes. In plants, the perception of cell wall damage (CWD), which can be induced by cellulose biosynthesis inhibitors, triggers a signaling cascade that shares similarities with Pattern-Triggered Immunity (PTI).[4][5] This pathway involves the activation of defense responses, including the production of reactive oxygen species (ROS) and the modulation of phytohormone signaling.

Iprovalicarb_Signaling_Pathway This compound This compound Application CWI Cell Wall Integrity Perturbation This compound->CWI Inhibits Cellulose Synthase (in pathogen) Receptors Membrane Receptors (e.g., RLKs) CWI->Receptors Sensing of CWD ROS_Burst ROS Burst (Oxidative Stress) Receptors->ROS_Burst MAPK MAPK Cascade Activation Receptors->MAPK Defense_Genes Activation of Defense Genes ROS_Burst->Defense_Genes Phytohormone Phytohormone Signaling (e.g., Ethylene, Auxin) MAPK->Phytohormone MAPK->Defense_Genes Phytohormone->Defense_Genes Physiological_Responses Physiological Responses Defense_Genes->Physiological_Responses Antioxidant_Enzymes Increased Antioxidant Enzyme Activity (SOD, CAT, POD) Physiological_Responses->Antioxidant_Enzymes Photosynthesis Altered Photosynthesis & Pigment Content Physiological_Responses->Photosynthesis Growth Growth Alterations Physiological_Responses->Growth

Caption: Proposed signaling pathway of this compound in tomato plants.

Experimental Workflow for Physiological Analysis

The following diagram illustrates a typical workflow for assessing the physiological impact of this compound on tomato plants.

Experimental_Workflow cluster_analysis Physiological & Biochemical Analysis start Tomato Plant Cultivation treatment This compound Treatment (Foliar Spray) start->treatment sampling Sample Collection (Leaves and Fruits) treatment->sampling pigment Photosynthetic Pigments (Chlorophylls, Carotenoids) sampling->pigment protein Total Soluble Protein sampling->protein enzymes Antioxidant Enzymes (SOD, CAT, POD) sampling->enzymes nr_activity Nitrate Reductase Activity sampling->nr_activity fruit_quality Fruit Quality (TSS, Lycopene, Phenols) sampling->fruit_quality data_analysis Data Analysis & Interpretation pigment->data_analysis protein->data_analysis enzymes->data_analysis nr_activity->data_analysis fruit_quality->data_analysis conclusion Conclusion on Physiological Effects data_analysis->conclusion

Caption: General experimental workflow for physiological analysis.

Discussion and Conclusion

The available data suggests that the application of a fungicide containing this compound can lead to significant physiological and biochemical changes in tomato plants. These include an increase in photosynthetic pigments, total soluble protein, and the activity of key enzymes like SOD and NR. Furthermore, improvements in fruit quality parameters such as TSS, lycopene content, and total phenols have been observed.

The proposed signaling pathway, initiated by the perception of cell wall integrity disruption, provides a framework for understanding these secondary effects. The activation of a PTI-like response could prime the plant's defense mechanisms, leading to the observed increases in antioxidant enzyme activity. The changes in photosynthetic pigments and nitrate metabolism may be part of a broader stress response or a direct consequence of altered signaling.

Further research is warranted to delineate the specific effects of this compound as a standalone active ingredient on tomato physiology. Investigating the dose-dependent responses and the temporal dynamics of these physiological changes will provide a more complete picture. Additionally, transcriptomic and proteomic studies would be invaluable in identifying the specific genes and proteins involved in the signaling cascade triggered by this compound.

These application notes and protocols serve as a foundational resource for researchers aiming to explore the intricate interactions between fungicides and plant physiology, ultimately contributing to the development of more effective and sustainable crop management strategies.

References

Troubleshooting & Optimization

Overcoming Iprovalicarb solubility issues in laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for overcoming solubility challenges with iprovalicarb in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a systemic fungicide belonging to the carbamate chemical class. It is primarily used to control oomycete pathogens, such as those causing downy mildew and late blight in crops like grapes and potatoes.[1] Its mechanism of action is the inhibition of cellulose synthesis in the cell walls of these pathogens, which disrupts their growth and development.[1][2]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound has moderate aqueous solubility but is more soluble in several organic solvents. For laboratory and in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent.[3] Other solvents in which this compound exhibits good solubility include dichloromethane, acetone, and ethyl acetate.

Q3: Can I heat or sonicate my this compound solution to aid dissolution?

A3: While gentle warming and sonication are common laboratory techniques to aid in the dissolution of compounds, there is limited specific public data on the stability of this compound under these conditions. It is recommended to start with vortexing at room temperature. If solubility issues persist, gentle warming (e.g., 37°C) or brief sonication can be attempted. However, it is crucial to perform a small-scale pilot test to ensure the compound does not degrade. Always protect the solution from light and store it under the recommended conditions.

Q4: How should I prepare a stock solution of this compound for my experiments?

A4: For in vitro assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final desired concentration in your aqueous-based assay medium. It is important to ensure that the final concentration of DMSO in your experiment is low enough to not affect your biological system (typically well below 1%).

Q5: What are the storage recommendations for this compound powder and stock solutions?

A5: this compound as a solid powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[3] Stock solutions in DMSO should be stored at -20°C for long-term stability.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound is not dissolving in my chosen solvent. The concentration is too high for the solvent's capacity.Refer to the solubility data table below. Try a solvent in which this compound has higher solubility, such as dichloromethane or acetone for initial solubilization before transferring to a more biocompatible solvent system if necessary.
The quality of the solvent is poor (e.g., contains water).Use anhydrous, high-purity solvents.
Insufficient agitation.Vortex the solution for several minutes. If particles remain, try brief sonication in a water bath.
My this compound solution appears cloudy or has precipitated after dilution in an aqueous medium. The final concentration of this compound exceeds its aqueous solubility limit.Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your experimental system. Alternatively, lower the final concentration of this compound.
The stock solution was not fully dissolved before dilution.Ensure your stock solution is completely clear before diluting it into the aqueous medium.
I am concerned about the stability of this compound in my solvent during the experiment. The solvent may be reacting with this compound, or the compound may be sensitive to light or temperature.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering them with foil. Avoid prolonged exposure to elevated temperatures.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/L) at 20°CQualitative SolubilityData Source
Water (pH 7)17.8Moderate[1]
Dichloromethane>200,000HighAERU, University of Hertfordshire
Acetone>200,000HighAERU, University of Hertfordshire
Ethyl acetate>200,000HighAERU, University of Hertfordshire
Xylene41,000Good[1]
n-Heptane5,300Moderate[1]
Dimethyl Sulfoxide (DMSO)-Soluble[3]

Note: The AERU database indicates high solubility for dichloromethane, acetone, and ethyl acetate without providing a precise upper limit.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 320.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 320.43 g/mol = 0.0032043 g = 3.20 mg

  • Weigh out approximately 3.20 mg of this compound powder and place it in a sterile microcentrifuge tube or amber vial.

  • Add 1 mL of anhydrous DMSO to the tube/vial.

  • Cap the tube/vial securely and vortex the mixture at room temperature for 2-5 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • If complete dissolution is not achieved, briefly sonicate the solution in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C, protected from light.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent Step 1 dissolve Vortex / Sonicate add_solvent->dissolve Step 2 store Store at -20°C dissolve->store Step 3 dilute Dilute Stock in Assay Medium store->dilute Use as needed mix Mix Thoroughly dilute->mix treat Treat Cells/System mix->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure

Caption: Experimental workflow for preparing and using this compound solutions.

signaling_pathway cluster_cell_wall Oomycete Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cellulose Cellulose Microfibrils cesa_complex Cellulose Synthase (CesA) Complex cesa_complex->cellulose Extrusion udp_glucose UDP-Glucose (Substrate) udp_glucose->cesa_complex Polymerization This compound This compound This compound->cesa_complex Inhibition

Caption: this compound's inhibition of the cellulose synthesis pathway in oomycetes.

References

Identifying degradation products of Iprovalicarb in environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting the analysis of Iprovalicarb and its degradation products in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound in the environment?

A1: this compound primarily degrades in the environment into several metabolites. The major identified degradation products include:

  • This compound-carboxylic acid (M03) : Formed through the hydrolysis of the ester linkage.

  • p-methyl-phenethylamine (PMPA) (M10) : Results from the cleavage of the amide bond.[1]

  • N-acetyl-PMPA (M15) : A further transformation product of PMPA, particularly observed in anaerobic conditions.[2]

  • SZX 0722-aminoacetonitrile (M30) : A minor degradate identified under anaerobic conditions.[2]

Q2: What are the main degradation pathways for this compound?

A2: this compound degrades through several pathways, with hydrolysis and microbial degradation being the most significant. Photodegradation is generally not considered a major degradation route.[2] In soil, aerobic degradation is relatively rapid, while the fungicide can be more persistent in water.[1] Hydrolysis of the carbamate linkage is a key degradation step, and this process is influenced by the pH of the surrounding medium.[3]

Q3: Which analytical techniques are most suitable for the analysis of this compound and its degradation products?

A3: The most common and effective analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). These methods offer the high sensitivity and selectivity required for detecting and quantifying trace levels of the parent compound and its metabolites in complex environmental matrices.

Q4: What is the QuEChERS method and why is it recommended for sample preparation?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique that simplifies the extraction and cleanup of pesticide residues from various matrices. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (d-SPE). It is recommended for its efficiency, high recovery rates for a broad range of pesticides, and reduced solvent usage compared to traditional methods.

Quantitative Data Summary

The dissipation of this compound varies significantly depending on the environmental matrix and conditions. The half-life (DT50) is a common measure of persistence.

MatrixConditionDT50 (days)Reference
SoilAerobic10.5 - 15.5[1]
GrapesField9.5 - 13.5[4]
TomatoField1.08 - 4.67[4]

Experimental Protocols

Sample Preparation using the QuEChERS Method (AOAC 2007.01)

This protocol is a general guideline for the extraction of this compound and its metabolites from soil and water samples.

For Soil Samples:

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10-15 g of the homogenized soil into a 50 mL centrifuge tube.

    • For dry soils, add an appropriate amount of water to moisten the sample.

    • Add 10-15 mL of 1% acetic acid in acetonitrile.

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and a sorbent like PSA (Primary Secondary Amine) to remove interferences. For soils with high organic matter, C18 or graphitized carbon black (GCB) may also be used.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS/MS.

For Water Samples:

  • Extraction:

    • Take a 10-15 mL aliquot of the water sample in a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

  • Centrifugation and Cleanup: Follow steps 3-6 as described for soil samples.

LC-MS/MS Analysis
  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound and its metabolites.

  • MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for this compound are:

    • Q1 Mass: 321.2 m/z

    • Q3 Masses: 119.1 m/z and 203.2 m/z[5]

    • Collision energies will need to be optimized for the specific instrument.

GC-MS/MS Analysis
  • Injection: A splitless injection is commonly used.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Program: A typical temperature program would start at a low temperature (e.g., 70-80°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

  • Ionization Mode: Electron Ionization (EI) is standard.

  • MS/MS Parameters: Similar to LC-MS/MS, MRM is used for quantification, and specific ion transitions need to be determined and optimized.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery - Inefficient extraction from the matrix.- Degradation of the analyte during sample preparation.- Analyte loss during cleanup.- Ensure the sample is well-homogenized.- For dry soil, add water before extraction.- Check the pH of the extraction solvent; this compound is a carbamate and can be susceptible to degradation under certain pH conditions.- Evaluate different d-SPE sorbents to minimize analyte loss.
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting matrix components interfering with the ionization of the target analytes in the MS source.- Dilute the final extract to reduce the concentration of interfering compounds.- Use matrix-matched calibration standards for quantification.- Optimize the cleanup step to more effectively remove matrix components.- Use a stable isotope-labeled internal standard for this compound if available.
Poor Peak Shape in Chromatography - Incompatibility between the final extract solvent and the initial mobile phase (LC).- Active sites in the GC inlet or column.- Column contamination.- For LC-MS/MS, ensure the final extract is reconstituted in a solvent similar to the initial mobile phase.- For GC-MS, use a deactivated inlet liner and perform regular column maintenance.- Implement a robust column cleaning and conditioning protocol.
Inconsistent Results - Non-homogenous sample.- Variability in the sample preparation steps.- Instrument instability.- Ensure a representative and thoroughly homogenized sample is taken for analysis.- Standardize all steps of the QuEChERS procedure.- Perform regular instrument performance checks and calibrations.

Visualizations

Iprovalicarb_Degradation_Pathway This compound This compound (C18H28N2O3) M03 This compound-carboxylic acid (M03) (Hydrolysis) This compound->M03 Hydrolysis M10 p-methyl-phenethylamine (PMPA) (M10) (Amide Cleavage) This compound->M10 Microbial Degradation M15 N-acetyl-PMPA (M15) (Acetylation) M10->M15 Further Metabolism

Caption: Proposed degradation pathway of this compound in the environment.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Environmental Sample Collection (Soil, Water) Homogenization Sample Homogenization Sampling->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, etc.) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS/MS Analysis Cleanup->GCMS Quantification Quantification & Confirmation LCMS->Quantification GCMS->Quantification Report Reporting Results Quantification->Report

Caption: General experimental workflow for this compound residue analysis.

References

Technical Support Center: Investigating Iprovalicarb Resistance in Phytophthora infestans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the mechanisms of Iprovalicarb resistance in Phytophthora infestans.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of the risk of this compound resistance in Phytophthora infestans field populations?

A1: The evolutionary risk of P. infestans developing resistance to this compound, a Carboxylic Acid Amide (CAA) fungicide, is considered to be low.[1][2] This is attributed to a combination of constraining selection and a fitness trade-off, where resistance may be negatively correlated with the pathogen's growth rate in the absence of the fungicide.[1][2] Although resistance has been induced in laboratory settings, stable resistance has not been readily observed in field populations.[3][4]

Q2: What is the primary known mechanism of resistance to CAA fungicides, including this compound, in Phytophthora species?

A2: The primary mechanism of resistance to CAA fungicides is associated with mutations in the cellulose synthase 3 gene (CesA3).[4][5] Specifically, a point mutation leading to a glycine to serine substitution at position 1105 (G1105S) in the PiCesA3 protein has been identified in CAA-resistant strains of P. infestans.[4] This resistance is considered recessive.[4]

Q3: Is cross-resistance observed between this compound and other fungicides?

A3: Yes, cross-resistance has been demonstrated among CAA fungicides.[6][7] This means that isolates resistant to this compound are likely to be resistant to other fungicides in the same group, such as flumorph, dimethomorph, and mandipropamid.[6][7] However, cross-resistance is not observed with fungicides from different chemical groups like azoxystrobin, chlorothalonil, or metalaxyl.[6][7]

Q4: Can this compound resistance be induced in the laboratory?

A4: Yes, mutants of P. infestans resistant to CAA fungicides have been generated in the laboratory using mutagens like UV light or ethyl methanesulfonate (EMS).[3] However, these lab-induced resistances have often been shown to be unstable, diminishing after several asexual infection cycles.[3]

Troubleshooting Guides

This section addresses common issues encountered during experimental work on this compound resistance in P. infestans.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent EC50 values in sensitivity assays 1. Variability in inoculum age or concentration.2. Uneven distribution of this compound in the agar medium.3. Instability of the resistant phenotype.[3]4. Contamination of cultures.1. Standardize the age and concentration of sporangia or zoospore suspension used for inoculation.2. Ensure thorough mixing of the fungicide in the molten agar before pouring plates.3. For lab-induced mutants, perform regular re-selection on fungicide-amended media to maintain the resistant phenotype.4. Regularly check culture purity through microscopy and, if necessary, re-isolate from single spores.
Failure to amplify the CesA3 gene fragment for mutation analysis 1. Poor quality of genomic DNA.2. Non-optimal PCR conditions (annealing temperature, extension time).3. Incorrect primer design.1. Use a reliable DNA extraction protocol for oomycetes. Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.2. Optimize the PCR cycling conditions, particularly the annealing temperature, using a gradient PCR.3. Verify primer sequences against published P. infestans CesA3 gene sequences and ensure they flank the G1105 codon.
Resistant isolates lose their phenotype after sub-culturing 1. The resistance mechanism is unstable without selective pressure.[3]2. Potential fitness cost associated with resistance, leading to out-competition by sensitive revertants.[2]1. Maintain resistant isolates on media amended with a selective concentration of this compound.2. For long-term storage, cryopreserve isolates to prevent loss of the resistant phenotype.
Difficulty in generating resistant mutants through mutagenesis 1. Insufficient mutagen dose (UV or chemical).2. The mutation conferring stable resistance is a rare event.3. The resistance may be recessive and not easily selected for in diploid or coenocytic organisms.[3]1. Optimize the mutagen dose to achieve a balance between mutation induction and lethality.2. Increase the number of treated spores to enhance the probability of isolating a resistant mutant.3. Consider using sexual crosses between mutagenized isolates to potentially reveal recessive resistance traits in the progeny.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound sensitivity and resistance.

Table 1: Baseline Sensitivity of Phytophthora species to this compound

Species Number of Isolates EC50 Range (µg/mL) Mean EC50 (µg/mL) Reference
Phytophthora capsici1580.2042 - 0.55400.3923 (±0.0552)[6][7]

Table 2: Population Differentiation in P. infestans in Relation to this compound Sensitivity

Parameter Value Range Interpretation Reference
FST (Pairwise)0.007 - 0.133Indicates the level of genetic differentiation between populations based on neutral SSR markers.[1][2]
Heritability vs. Plasticity Ratio1.0Suggests that both inherited genes and environmental factors are equally important for this compound sensitivity.[1][2]

Experimental Protocols

Protocol 1: In Vitro Sensitivity Testing of P. infestans to this compound

This protocol is adapted from methodologies for fungicide sensitivity screening in oomycetes.[8]

  • Media Preparation : Prepare a suitable culture medium such as Rye B agar.[9][10] Autoclave and cool to 50-55°C.

  • Fungicide Stock Solution : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Amended Media : Add the required volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µg/mL). Ensure thorough mixing. Pour the amended media into petri dishes.

  • Inoculation : Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a 7-10 day old P. infestans culture onto the center of each agar plate.

  • Incubation : Incubate the plates in the dark at 18-20°C.

  • Data Collection : After a defined period (e.g., 7 days), when the colony on the control plate has reached a suitable size, measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis : Calculate the mean colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC50 value (the effective concentration that inhibits growth by 50%) using probit analysis or non-linear regression.

Protocol 2: Detection of the G1105S Mutation in the PiCesA3 Gene using ddPCR

This protocol is based on the digital droplet PCR (ddPCR) method for detecting CAA resistance.[4]

  • DNA Extraction : Extract high-quality genomic DNA from the P. infestans isolate to be tested.

  • Primer and Probe Design : Design primers and probes specific for the wild-type (G1105) and mutant (S1105) alleles of the PiCesA3 gene. The probes should be labeled with different fluorophores (e.g., FAM for the mutant allele and HEX for the wild-type allele).

  • ddPCR Reaction Setup : Prepare the ddPCR reaction mix containing the genomic DNA template, primers, probes, and ddPCR supermix.

  • Droplet Generation : Generate droplets from the reaction mix using a droplet generator.

  • PCR Amplification : Perform PCR amplification on the generated droplets using a thermal cycler.

  • Droplet Reading : Read the droplets on a droplet reader to determine the fluorescence of each individual droplet.

  • Data Analysis : Analyze the data to quantify the number of droplets positive for the wild-type and mutant alleles. This allows for the determination of the presence and frequency of the resistance-conferring mutation.

Visualizations

experimental_workflow Experimental Workflow for this compound Resistance Investigation cluster_field Field Observation cluster_lab Laboratory Analysis cluster_mutagenesis In Vitro Mutant Generation field_obs Observe reduced efficacy of this compound isolate_collection Isolate P. infestans from infected tissue field_obs->isolate_collection sensitivity_test In Vitro Sensitivity Testing (EC50 determination) isolate_collection->sensitivity_test Characterize phenotype dna_extraction Genomic DNA Extraction sensitivity_test->dna_extraction Select resistant/sensitive isolates fitness_assay Fitness Assays (Mycelial growth, sporulation) sensitivity_test->fitness_assay Assess fitness costs molecular_analysis Molecular Analysis (ddPCR for G1105S) dna_extraction->molecular_analysis Investigate genotype mutagenesis Mutagenesis (UV or EMS) selection Selection on This compound-amended media mutagenesis->selection selection->sensitivity_test Confirm resistance

Caption: Workflow for investigating this compound resistance in P. infestans.

logical_relationship Logical Relationship of this compound Resistance Factors resistance This compound Resistance (Phenotype) fitness_cost Fitness Cost (e.g., reduced growth) resistance->fitness_cost Associated with mutation G1105S Mutation in PiCesA3 Gene mutation->resistance Leads to selection_pressure High Fungicide Selection Pressure selection_pressure->mutation Selects for low_risk Low Evolutionary Risk of Resistance selection_pressure->low_risk Counteracted by fitness_cost->low_risk Contributes to

Caption: Factors influencing the evolution of this compound resistance.

References

Optimizing Iprovalicarb Concentration for Effective Oomycete Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Iprovalicarb for effective oomycete inhibition. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the typical effective concentration (EC50) of this compound for inhibiting oomycete mycelial growth?

The EC50 value of this compound can vary significantly depending on the oomycete species and even the specific isolate being tested. For Phytophthora capsici, a baseline sensitivity study of 158 isolates found EC50 values for mycelial growth inhibition to range from 0.2042 to 0.5540 µg/mL, with an average of 0.3923 µg/mL[1][2]. It is crucial to determine the EC50 for your specific oomycete of interest as this compound has shown high efficacy against some oomycetes like Plasmopara viticola and various Phytophthora species, but is noted to be less effective against Pythium species[1].

Q2: I am observing inconsistent EC50 values in my experiments. What are the potential causes and solutions?

Inconsistent EC50 values can arise from several factors:

  • Inoculum Variability: The age, viability, and density of the oomycete inoculum can significantly impact results. Ensure you are using a standardized inoculum preparation method. For mycelial growth assays, use agar plugs of a consistent size from the actively growing edge of a culture[3]. For assays using zoospores, quantify the spore concentration before inoculation.

  • Media Composition: The composition of the culture medium can influence both oomycete growth and the activity of this compound. Use a consistent and well-defined medium for all experiments.

  • This compound Preparation and Stability: this compound has moderate aqueous solubility[4]. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your stock solution[5]. Prepare fresh dilutions for each experiment, as the stability of this compound in aqueous media over time can vary[4][6].

  • Incubation Conditions: Temperature, light, and humidity can affect oomycete growth rates. Maintain consistent incubation conditions for all plates and experiments.

  • Assay Method: Different assay methods (e.g., agar dilution vs. broth microdilution) can yield different EC50 values. Stick to a single, validated protocol for all comparative experiments[7].

Q3: I am having trouble dissolving this compound for my stock solution. What is the recommended procedure?

This compound is a solid powder with moderate aqueous solubility[4]. To prepare a stock solution, it is recommended to first dissolve the compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO)[5]. After it is fully dissolved, you can then make serial dilutions in your desired culture medium. It is important to note that the final concentration of the solvent in your experimental setup should be low enough to not affect oomycete growth. A solvent control (media with the same concentration of solvent but no this compound) should always be included in your experiments.

Q4: I suspect the oomycete strain I am working with has developed resistance to this compound. How can I confirm this and what are the mechanisms of resistance?

To confirm resistance, you should first establish a baseline EC50 value using a known sensitive or wild-type strain of the same oomycete species. A significant increase in the EC50 value of your test strain compared to the baseline would suggest resistance.

This compound belongs to the carboxylic acid amide (CAA) class of fungicides[8]. Resistance to CAA fungicides in oomycetes is often associated with point mutations in the cellulose synthase 3 (CesA3) gene, which is the target of these compounds[9][10][11]. These mutations can lead to a reduced binding affinity of the fungicide to the enzyme, thereby decreasing its inhibitory effect[9][11]. Cross-resistance among different CAA fungicides has been observed, meaning resistance to this compound may confer resistance to other fungicides in the same class[1][2].

Q5: Is this compound effective against Pythium species?

Studies have shown that this compound has high biological activity against many oomycete plant pathogens, such as Plasmopara viticola and Phytophthora species, but it is generally not effective against Pythium species[1]. The intrinsic insensitivity of Pythium to CAA fungicides is linked to specific amino acid configurations in the CesA3 gene[9]. Therefore, if you are working with Pythium, alternative fungicides with different modes of action may be necessary.

Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound against various oomycete species. It is important to note that these values can vary depending on the specific isolate and the experimental conditions used.

Oomycete SpeciesEC50 Range (µg/mL)Average EC50 (µg/mL)Notes
Phytophthora capsici0.2042 - 0.55400.3923Based on a study of 158 isolates[1][2].
Phytophthora infestans--While highly effective, specific EC50 values for mycelial growth are not consistently reported in the provided search results. Studies suggest a low risk of resistance development[12].
Plasmopara viticola--This compound is known to be highly effective against this pathogen, though specific EC50 values from the provided results are limited[1].
Pythium speciesNot effectiveNot applicableGenerally considered insensitive to this compound and other CAA fungicides[1][9].

Experimental Protocols

Protocol: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol details the agar dilution method for determining the half-maximal effective concentration (EC50) of this compound that inhibits the mycelial growth of an oomycete.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Appropriate oomycete culture medium (e.g., V8 agar, potato dextrose agar)

  • Petri dishes (90 mm)

  • Actively growing oomycete culture

  • Sterile cork borer (5 mm diameter)

  • Incubator set to the optimal temperature for the oomycete

  • Ruler or calipers

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is completely dissolved. Store at -20°C for long-term storage[5].

  • Prepare Fungicide-Amended Media:

    • Autoclave the desired culture medium and cool it to approximately 50-55°C in a water bath.

    • Prepare a series of this compound dilutions from your stock solution.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.

    • Prepare a solvent control plate containing the same concentration of DMSO as the highest this compound concentration.

    • Prepare a negative control plate with no this compound or solvent.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take 5 mm plugs from the actively growing edge of a fresh oomycete culture.

    • Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.

  • Incubation:

    • Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the specific oomycete.

  • Data Collection:

    • After a set incubation period (when the colony in the control plate has reached a significant diameter, e.g., 2-3 days), measure the diameter of the mycelial growth in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [ (Control Diameter - Treatment Diameter) / Control Diameter ] * 100

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Use a suitable statistical software to perform a probit or logistic regression analysis to determine the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.

Visualizations

Iprovalicarb_Mode_of_Action This compound This compound (CAA Fungicide) CellWall Oomycete Cell Wall This compound->CellWall Targets CelluloseSynthase Cellulose Synthase 3 (CesA3) This compound->CelluloseSynthase Inhibits CellWall->CelluloseSynthase Cellulose Cellulose Synthesis CelluloseSynthase->Cellulose Catalyzes Disruption Cell Wall Disruption & Growth Inhibition CelluloseSynthase->Disruption Inhibition leads to Cellulose->CellWall Component of

Caption: this compound's mode of action targeting cellulose synthesis in oomycetes.

EC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis StockSolution Prepare this compound Stock Solution (in DMSO) AmendedMedia Prepare Fungicide-Amended & Control Media StockSolution->AmendedMedia CultureMedia Prepare & Autoclave Culture Media CultureMedia->AmendedMedia Inoculation Inoculate Plates with Oomycete Mycelial Plugs AmendedMedia->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Mycelial Growth Diameter Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation EC50 Determine EC50 via Regression Analysis Calculation->EC50

Caption: Experimental workflow for determining the EC50 of this compound.

References

Technical Support Center: Assessing Iprovalicarb Off-Target Effects in Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Iprovalicarb in plants. The information is designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common experimental challenges.

Q1: After applying this compound, I observed yellowing or bleaching of the leaves in my non-target plant species. What could be the cause?

A1: This symptom, known as chlorosis, is a common indicator of phytotoxicity. It may be caused by this compound interfering with chlorophyll biosynthesis or degradation.

Troubleshooting Steps:

  • Verify Concentration: Double-check the concentration of this compound used. An accidentally high concentration is a frequent cause of phytotoxicity.

  • Control Group Comparison: Ensure your observations are significant compared to your control group (plants not treated with this compound).

  • Environmental Stressors: Assess for other environmental stressors (e.g., nutrient deficiency, improper lighting, temperature stress) that could be exacerbating the effect.

  • Quantitative Analysis: Quantify chlorophyll content using a spectrophotometer to confirm a statistically significant decrease.

Q2: My plants treated with this compound show stunted growth compared to the control group. How can I investigate this further?

A2: Stunted growth can be a significant off-target effect. This may result from interference with essential physiological processes like photosynthesis or hormone signaling.

Troubleshooting Steps:

  • Systematic Measurement: Implement a systematic approach to measuring growth parameters, including plant height, biomass (fresh and dry weight), and leaf area.

  • Photosynthetic Efficiency: Measure photosynthetic rates using an infrared gas analyzer (IRGA) to determine if carbon fixation is inhibited.

  • Hormone Analysis: Consider analyzing plant hormones, particularly auxins and gibberellins, which are crucial for growth and development. Disruptions in their signaling pathways can lead to stunted growth.[1][2][3]

  • Dose-Response Curve: If not already done, perform a dose-response experiment to determine the concentration at which growth inhibition becomes significant.

Q3: I suspect this compound is inducing oxidative stress in my test plants. What biochemical markers should I measure?

A3: Oxidative stress is a common response to chemical exposure in plants.[4][5] Key indicators involve an imbalance in reactive oxygen species (ROS) and the plant's antioxidant defense system.

Recommended Biochemical Assays:

  • Reactive Oxygen Species (ROS) Measurement: Directly measure levels of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).

  • Lipid Peroxidation: Quantify malondialdehyde (MDA) content as an indicator of membrane damage.

  • Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). An increase in their activity often indicates a response to oxidative stress.[4][5]

Q4: Are there any known effects of this compound on plant gene expression that I should be aware of?

A4: While specific data on this compound's impact on the transcriptome of non-target plants is limited, pesticides, in general, can alter the expression of genes involved in stress response, detoxification, and hormone signaling.[6][7][8]

Experimental Approach to Investigate Gene Expression:

  • Candidate Gene Analysis (qPCR): Based on observed physiological effects (e.g., oxidative stress), select candidate genes for analysis via quantitative real-time PCR (qPCR). Genes encoding antioxidant enzymes (SOD, CAT, APX) or key enzymes in hormone biosynthesis pathways are good starting points.

  • Transcriptome Profiling (RNA-Seq): For a broader, unbiased view, consider performing RNA-sequencing to identify all genes and pathways affected by this compound treatment.

Quantitative Data Summary

Table 1: Effect of this compound on Growth and Photosynthetic Parameters

TreatmentPlant Height (cm)Dry Biomass (g)Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹)
Control25.4 ± 2.15.2 ± 0.412.8 ± 1.1
This compound (1X)23.1 ± 1.94.8 ± 0.511.2 ± 0.9
This compound (2X)19.8 ± 2.54.1 ± 0.69.5 ± 1.3

Data are presented as mean ± standard deviation.

Table 2: Biochemical Indicators of Oxidative Stress in Response to this compound

TreatmentH₂O₂ Content (µmol g⁻¹ FW)MDA Content (nmol g⁻¹ FW)SOD Activity (U mg⁻¹ protein)
Control1.5 ± 0.225.3 ± 3.150.1 ± 4.5
This compound (1X)2.1 ± 0.332.7 ± 4.265.8 ± 5.9
This compound (2X)3.5 ± 0.545.1 ± 5.882.3 ± 7.1

FW = Fresh Weight. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Phytotoxicity

Objective: To visually and quantitatively assess the phytotoxic effects of this compound on a non-target plant species.

Materials:

  • Test plant seedlings of uniform size and developmental stage.

  • This compound stock solution.

  • Appropriate solvent (if necessary, with a solvent-only control).

  • Growth chamber or greenhouse with controlled conditions.

  • Ruler, caliper, and camera for documentation.

Methodology:

  • Plant Preparation: Acclimatize seedlings to the experimental conditions for one week.

  • Treatment Application: Prepare different concentrations of this compound (e.g., recommended dose (1X) and double the recommended dose (2X)). Include a control group (no treatment) and a solvent control group.

  • Apply the treatments to the plants, ensuring uniform coverage if it is a foliar application.

  • Observation: Visually inspect the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, leaf curling, or stunting.[9] Document observations with photographs.

  • Data Collection: At predefined time points (e.g., 3, 7, and 14 days post-treatment), measure plant height, leaf number, and leaf area.

  • Biomass Measurement: At the end of the experiment, harvest the plants, measure the fresh weight, and then dry them in an oven at 70°C to a constant weight to determine the dry biomass.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 2: Measurement of Antioxidant Enzyme Activity

Objective: To determine the effect of this compound on the activity of key antioxidant enzymes.

Materials:

  • Plant leaf tissue from treated and control plants.

  • Liquid nitrogen.

  • Extraction buffer (e.g., phosphate buffer).

  • Spectrophotometer.

  • Assay-specific reagents for SOD, CAT, and APX.

Methodology:

  • Sample Collection: Harvest leaf tissue at specified times after this compound treatment and immediately freeze in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue to a fine powder and extract total soluble protein using a suitable extraction buffer on ice. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford assay).

  • Enzyme Assays:

    • SOD Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • CAT Activity: Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.

    • APX Activity: Measure the decrease in absorbance at 290 nm as ascorbate is oxidized.

  • Data Analysis: Express enzyme activity as units per milligram of protein and compare the activities between control and treated samples.

Visualizations

Experimental_Workflow_for_Phytotoxicity_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plant Acclimatization C Apply Treatments A->C B Prepare this compound Solutions (Control, 1X, 2X) B->C D Daily Visual Observation & Photography C->D Daily E Measure Growth Parameters (Height, Leaf Area) C->E 3, 7, 14 days H Interpret Results D->H F Harvest & Measure Biomass (Fresh & Dry Weight) E->F End of Exp. G Statistical Analysis F->G G->H

Caption: Workflow for assessing this compound phytotoxicity.

Plant_Stress_Signaling_Pathway cluster_stimulus Stimulus cluster_response Cellular Response cluster_outcome Physiological Outcome This compound This compound Exposure ROS Increased ROS Production (H₂O₂, O₂⁻) This compound->ROS Sensing Stress Perception & Signal Transduction ROS->Sensing Antioxidant Activation of Antioxidant Enzymes (SOD, CAT, APX) ROS->Antioxidant Hormone Hormone Signaling Alteration (e.g., ABA, Jasmonic Acid) Sensing->Hormone Gene Stress-Responsive Gene Expression Sensing->Gene Hormone->Gene Growth Physiological Effects (e.g., Growth Inhibition, Chlorosis) Antioxidant->Growth Mitigation Gene->Growth

Caption: Generalized plant stress signaling pathway.

References

Addressing analytical challenges in the detection of Iprovalicarb metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Iprovalicarb and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Question 1: Why am I observing poor recovery of this compound or its metabolites from my samples?

Answer: Low recovery can stem from several factors related to the extraction and sample preparation process.

  • Inefficient Extraction Solvent: The choice of solvent is critical and matrix-dependent. For cabbage and soil, acetone and acetonitrile have been used effectively, followed by partitioning into dichloromethane.[1] For grapes, an ethyl acetate-based extraction method has proven successful.[2] Ensure the solvent system is optimized for your specific matrix.

  • Suboptimal Cleanup: Co-extracted matrix components can interfere with analyte recovery. Solid-Phase Extraction (SPE) is often necessary. For grape and wine samples, graphitized carbon black/primary secondary amine (GCB/PSA) SPE cartridges have been used.[1] For tomato and grape analysis, C18 and PSA (primary secondary amine) sorbents are effective for cleanup.[1]

  • Metabolite Degradation: Metabolites can be unstable and degrade during sample processing.[3] It is crucial to minimize the time between sample preparation and analysis and to store samples at appropriate temperatures (e.g., 0°C or lower) to prevent degradation losses.[4] For certain sensitive metabolites, the addition of preservatives to the extraction solvent may be necessary.[3]

  • pH of Extraction Solvent: The pH can influence the stability and extraction efficiency of certain metabolites. Ensure the pH of your solvent is optimized for the target analytes.

Question 2: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to mitigate this?

Answer: Matrix effects are a common and significant challenge in LC-MS-based analysis, where co-eluting components from the sample matrix interfere with the ionization of the target analyte.[5]

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components. Employing more rigorous cleanup steps, such as SPE with appropriate sorbents (e.g., C18, PSA, GCB), can significantly reduce matrix interferences.[1]

  • Optimize Chromatography: Enhancing chromatographic separation between the analytes and matrix components can minimize co-elution. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a C18 reversed-phase column), or adjusting the flow rate.[1]

  • Use Matrix-Matched Calibrants: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples.[6] This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.

  • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to correct for matrix effects and variations in instrument response.

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Question 3: My chromatographic peaks are showing poor shape (e.g., tailing, fronting, or splitting). What are the likely causes and solutions?

Answer: Poor peak shape can compromise the accuracy and precision of quantification. The issue can originate from the sample, the HPLC/UPLC system, or the column.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.

  • Column Contamination or Degradation: Buildup of matrix components on the column can cause peak tailing and splitting. Clean the column according to the manufacturer's instructions or replace it if it's old or has been used extensively with complex matrices.

  • Inappropriate Mobile Phase: Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion. The mobile phase itself could be the issue; for this compound, a methanol-water mixture (e.g., 72:25, v/v) has been successfully used with a C18 column.[1]

  • System Issues: Check for leaks, blockages, or dead volumes in the LC system. Ensure all fittings are secure and the pump is delivering a stable flow.

Question 4: I am unable to achieve the required Limit of Detection (LOD) or Limit of Quantification (LOQ) for the metabolites. How can I improve sensitivity?

Answer: Achieving low detection limits is crucial, especially for residue analysis.

  • Optimize Mass Spectrometry Conditions: Ensure the MS parameters, including ionization source settings (e.g., capillary voltage, gas flow), collision energy, and MRM (Multiple Reaction Monitoring) transitions, are fully optimized for each specific metabolite.

  • Concentrate the Sample: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of a suitable solvent. This effectively concentrates the analytes before injection.

  • Increase Injection Volume: If the system and column can handle it, increasing the injection volume can improve the signal response. However, be mindful of potential peak shape distortion.

  • Use a More Sensitive Instrument: Modern instruments like UPLC systems coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) offer superior sensitivity compared to older HPLC-UV or GC-based methods.[7][8]

Frequently Asked Questions (FAQs)

What are the most common analytical techniques for detecting this compound and its metabolites? The most widely used and robust methods are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][7][9] This technique offers high sensitivity and selectivity, which is essential for detecting trace levels of metabolites in complex matrices like food and environmental samples.[10] Other methods that have been developed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Ion Trap Mass Spectrometry (GC-ITMS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][11]

What are the key parameters for method validation in this compound analysis? A typical method validation should assess linearity, accuracy (recovery), precision (repeatability and reproducibility, often expressed as Relative Standard Deviation or RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ).[5] For methods analyzing this compound in tomato and grapes, good recoveries were in the range of 84-100% with an RSD of less than 10%.[1]

How should I prepare samples from different matrices like crops and soil? Sample preparation protocols are matrix-specific:

  • Crops (e.g., Cabbage, Tomato, Grapes): A common approach is homogenization followed by extraction with an organic solvent like acetonitrile or ethyl acetate.[1][4] A cleanup step using SPE cartridges (e.g., C18 and/or PSA) is often required to remove interfering substances like pigments and sugars.[1]

  • Soil: Soil samples are typically extracted with acetonitrile. The extract is then subjected to column cleanup to remove organic matter and other interferences.[1]

What is the stability of this compound in different matrices? this compound degrades over time, and its stability is often measured by its half-life (t1/2). The dissipation typically follows first-order kinetics.[1][2]

  • In grapes , the half-life has been reported to be between 2.5 and 13.5 days.[1][2]

  • In tomato fruits , the half-life ranges from 1.08 to 4.67 days.[1][12]

  • In cabbage , residual half-lives were found to be between 2.5 and 2.8 days.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from validated analytical methods for this compound.

Table 1: Method Performance Parameters for this compound Detection

MatrixAnalytical MethodLODLOQRecovery (%)RSD (%)Citation(s)
TomatoLC-MS/MS0.016 µg/kg0.05 µg/kg85 - 100< 10[1]
GrapesLC-MS/MS0.016 µg/kg0.05 µg/kg84 - 97< 10[1]
Cabbage (Head)HPLC-UV--86.5-[1]
Cabbage (Leaves)HPLC-UV--82.0-[1]
SoilHPLC-UV--84.3-[1]
Potato TuberRP-HPLC0.05 ppm---[1]

Table 2: Dissipation and Half-Life of this compound in Various Crops

CropHalf-Life (t1/2) in daysKinetic ModelCitation(s)
Grapes2.5First-Order[1]
Grapes9.5 - 13.5First-Order[2]
Tomato2.0First-Order[1]
Tomato1.08 - 4.67First-Order[12]
Cabbage (Head)2.6 - 2.7First-Order[1]
Cabbage (Leaves)2.5 - 2.8First-Order[1]

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Tomato/Grapes for LC-MS/MS Analysis

This protocol is based on methodologies described for fruit matrices.[1][4]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ethyl acetate and 10 g of anhydrous sodium sulfate. Homogenize at high speed (e.g., 15,000 rpm) for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 5,000 rpm for 5 minutes.

  • Collection: Carefully collect the upper ethyl acetate layer.

  • Cleanup (if necessary): For further cleanup, pass the extract through a solid-phase extraction (SPE) cartridge containing C18 and PSA sorbents.

  • Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase (e.g., methanol/water) for LC-MS/MS analysis.

Protocol 2: Extraction and Cleanup of this compound from Soil for HPLC-UV Analysis

This protocol is adapted from methods developed for soil samples.[1]

  • Extraction: Weigh a fortified soil sample and extract with acetonitrile.

  • Cleanup: Subject the acetonitrile extract to column cleanup using a suitable stationary phase like neutral alumina to remove interfering components.

  • Elution: Elute the analyte from the column using an appropriate solvent.

  • Concentration: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase (e.g., methanol-water) for HPLC analysis.

Visualizations

dot

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Grapes, Soil) Homogenize 2. Homogenization Sample->Homogenize Extract 3. Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Homogenize->Extract Cleanup 4. Cleanup (SPE) (e.g., C18, PSA) Extract->Cleanup Concentrate 5. Concentration & Reconstitution Cleanup->Concentrate LCMS 6. LC-MS/MS Analysis Concentrate->LCMS Identify 7. Peak Identification LCMS->Identify Quantify 8. Quantification Identify->Quantify Report 9. Reporting Quantify->Report

Caption: General workflow for this compound metabolite analysis.

dot

Troubleshooting Start Significant Matrix Effect (Suppression or Enhancement)? CheckCleanup Is Cleanup Adequate? Start->CheckCleanup CheckChroma Is Separation Optimal? CheckCleanup->CheckChroma Yes ImproveCleanup Action: Enhance Cleanup (e.g., use GCB/PSA SPE) CheckCleanup->ImproveCleanup No CheckDilution Is Analyte Concentration High? CheckChroma->CheckDilution Yes OptimizeChroma Action: Optimize LC Method (e.g., modify gradient) CheckChroma->OptimizeChroma No DiluteSample Action: Dilute Sample Extract CheckDilution->DiluteSample Yes UseMMS Solution: Use Matrix-Matched Standards for Calibration CheckDilution->UseMMS No ImproveCleanup->UseMMS OptimizeChroma->UseMMS DiluteSample->UseMMS UseIS Solution: Use Isotope-Labeled Internal Standard UseMMS->UseIS For Best Result

Caption: Decision tree for troubleshooting matrix effects.

dot

SamplePrep cluster_0 Input Matrix cluster_1 Primary Extraction cluster_2 Purification / Cleanup cluster_3 Final Preparation Matrix Crop or Soil Sample Solvent Add Extraction Solvent (e.g., Acetonitrile) Matrix->Solvent Homogenize Homogenize / Shake Solvent->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Pass through SPE Cartridge (C18/PSA) Supernatant->SPE Elute Collect Eluate SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute FinalSample Sample ready for LC-MS/MS Reconstitute->FinalSample

Caption: Logical workflow for sample preparation and cleanup.

References

Validation & Comparative

Comparative Efficacy of Iprovalicarb and Metalaxyl Against Phytophthora Species: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the fungicides Iprovalicarb and Metalaxyl in their efficacy against various Phytophthora species, a genus of destructive oomycete plant pathogens. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed decisions in disease management and future research.

Executive Summary

This compound and Metalaxyl are both effective fungicides against Phytophthora species, but they differ significantly in their mode of action, efficacy against specific life stages, and the prevalence of resistant pathogen populations. Metalaxyl, a phenylamide fungicide, has been a cornerstone in Phytophthora control for decades but has seen its efficacy diminished due to the widespread development of resistance. This compound, a carboxylic acid amide (CAA) fungicide, offers an alternative mode of action and remains effective against many Metalaxyl-resistant strains. This guide presents a compilation of in vitro efficacy data, details on their mechanisms of action, and standardized experimental protocols.

Data Presentation: In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50) values for this compound and Metalaxyl against mycelial growth of various Phytophthora species, as reported in different studies. It is crucial to note that direct comparison of EC50 values between studies should be approached with caution due to potential variations in experimental conditions, including the specific isolates tested, media composition, and incubation parameters.

Table 1: Efficacy of this compound against Phytophthora species

Phytophthora SpeciesNo. of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
P. capsici1580.3923 (±0.0552)0.2042 - 0.5540[1][2][3]
P. infestansNot specifiedNot specified0.5 (for inhibition of cystospore germination)[4][5]

Table 2: Efficacy of Metalaxyl against Phytophthora species

Phytophthora SpeciesIsolate TypeMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
P. capsiciSensitive0.5680.12 - 1.1[6]
P. capsiciResistant366.53 - 863[6]
P. cactorumSensitiveNot specified0.033 - 1.993[7]
P. cactorumResistant>4,000,000Not applicable[7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for determining fungicide efficacy against Phytophthora species.

Mycelial Growth Inhibition Assay (Poison Food Technique)

This in vitro assay is a standard method to determine the direct effect of a fungicide on the vegetative growth of a pathogen.

  • Media Preparation: A suitable culture medium for Phytophthora, such as V8 juice agar or potato dextrose agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide (this compound or Metalaxyl) is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared. The appropriate volume of each fungicide dilution is added to the molten agar medium to achieve the desired final concentrations. A control medium with only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing Phytophthora culture and placed mycelium-side down in the center of the fungicide-amended and control agar plates.

  • Incubation: The plates are incubated in the dark at a temperature optimal for the specific Phytophthora species (e.g., 25°C for P. capsici).

  • Data Collection: The colony diameter is measured at regular intervals (e.g., daily) until the mycelium in the control plates reaches the edge of the plate. The diameter of the initial mycelial plug is subtracted from the measurements.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth in the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[1][6]

Experimental Workflow for Mycelial Growth Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare & Autoclave Culture Medium amend_media Amend Molten Medium with Fungicide prep_media->amend_media prep_fungicide Prepare Fungicide Stock & Dilutions prep_fungicide->amend_media inoculate Inoculate Plates with Phytophthora Mycelial Plugs amend_media->inoculate incubate Incubate Plates in the Dark inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Growth Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Value (Regression Analysis) calculate_inhibition->determine_ec50

Workflow for in vitro fungicide efficacy testing.

Mandatory Visualization: Signaling Pathways

The distinct modes of action of this compound and Metalaxyl are visualized below, illustrating their specific cellular targets within Phytophthora.

This compound's Mode of Action: Inhibition of Cellulose Synthesis

This compound belongs to the carboxylic acid amide (CAA) group of fungicides. While its precise molecular target is still under investigation, it is known to inhibit cellulose synthesis, a critical component of the oomycete cell wall. This disruption of cell wall formation ultimately leads to lysis of the growing hyphae. The proposed target is the cellulose synthase enzyme.

G cluster_cell Phytophthora Cell This compound This compound cellulose_synthase Cellulose Synthase (CesA) This compound->cellulose_synthase Inhibits cell_membrane Cell Membrane cellulose_chain Cellulose Microfibril cellulose_synthase->cellulose_chain Catalyzes udp_glucose UDP-Glucose udp_glucose->cellulose_synthase Substrate cell_wall Cell Wall (Integrity Compromised) cellulose_chain->cell_wall Forms lysis Cell Lysis cell_wall->lysis

This compound inhibits cellulose synthesis in Phytophthora.
Metalaxyl's Mode of Action: Inhibition of Ribosomal RNA Synthesis

Metalaxyl is a phenylamide fungicide that specifically targets the synthesis of ribosomal RNA (rRNA) in oomycetes. It achieves this by inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA. This disruption of protein synthesis machinery is lethal to the pathogen.

G cluster_nucleus Phytophthora Nucleus metalaxyl Metalaxyl rna_pol_I RNA Polymerase I metalaxyl->rna_pol_I Inhibits rdna rDNA (gene) rdna->rna_pol_I Template pre_rrna pre-rRNA rna_pol_I->pre_rrna Transcription ribosome Ribosome Assembly (Inhibited) pre_rrna->ribosome protein_synthesis Protein Synthesis (Inhibited) ribosome->protein_synthesis cell_death Cell Death protein_synthesis->cell_death

Metalaxyl inhibits rRNA synthesis in Phytophthora.

Conclusion and Future Directions

Both this compound and Metalaxyl demonstrate significant efficacy against Phytophthora species. However, the historical and widespread use of Metalaxyl has led to the selection of resistant populations, diminishing its reliability in many agricultural settings. This compound, with its distinct mode of action targeting cellulose synthesis, provides an effective alternative for managing Phytophthora diseases, including those caused by Metalaxyl-resistant strains.[1][6]

For researchers and drug development professionals, the key takeaways are:

  • The importance of understanding the mode of action for developing sustainable disease management strategies and mitigating the development of fungicide resistance.

  • The need for continued surveillance of fungicide sensitivity in Phytophthora populations to guide treatment decisions.

  • The potential for developing novel fungicides that target different essential pathways in oomycetes.

Future research should focus on direct comparative studies of different fungicide classes under standardized conditions to provide a clearer picture of their relative efficacy. Furthermore, a deeper understanding of the molecular interactions between fungicides and their target sites will be crucial for the design of next-generation oomycete-specific inhibitors.

References

Validating Iprovalicarb's Target in Fungal Cellulose Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iprovalicarb's performance in targeting fungal cellulose synthesis with alternative fungicides. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in research and drug development.

Introduction to this compound and its Proposed Target

This compound is a systemic fungicide belonging to the chemical class of valinamide carbamates. It exhibits protective, curative, and eradicative action against oomycete pathogens, which are responsible for devastating plant diseases like late blight and downy mildew. The primary mode of action of this compound is the inhibition of cellulose synthesis, a crucial component of the oomycete cell wall. This disruption leads to mycelial deformation and ultimately, cell death.[1]

Strong evidence from studies on the broader class of Carboxylic Acid Amide (CAA) fungicides, to which this compound belongs, points to the Cellulose Synthase 3 (CesA3) enzyme as the specific molecular target. Cross-resistance studies have demonstrated that oomycete isolates resistant to other CAA fungicides, such as mandipropamid, are often also resistant to this compound, suggesting a shared target protein.

Experimental Validation of the Target Site

The validation of a fungicide's target site is a critical step in understanding its mechanism of action and for developing strategies to manage resistance. Key experimental approaches to validate CesA3 as the target of this compound include the generation and analysis of resistant mutants and in vitro enzyme inhibition assays.

Generation and Analysis of Resistant Mutants

A powerful method to identify a drug's target is to select for resistant mutants and then identify the genetic basis of that resistance. For CAA fungicides, this has been successfully demonstrated in various oomycete species.

Experimental Workflow:

G start Wild-type Oomycete Population mutagenesis Chemical Mutagenesis (e.g., EMS) or UV Irradiation start->mutagenesis selection Selection on this compound-amended Media mutagenesis->selection isolation Isolation of Resistant Colonies selection->isolation sequencing Sequencing of the CesA3 Gene isolation->sequencing mutation Identification of Point Mutations (e.g., in the G1105 codon) sequencing->mutation validation Functional Validation (Gene Knockout/Site-directed Mutagenesis) mutation->validation G This compound This compound CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Inhibition Cellulose Cellulose Synthesis CesA3->Cellulose UDP_Glucose UDP-Glucose UDP_Glucose->CesA3 Substrate CellWall Cell Wall Integrity Cellulose->CellWall Death Mycelial Deformation & Cell Death CellWall->Death Disruption leads to

References

A Comparative Analysis of Iprovalicarb's Efficacy Against Key Oomycete Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of Iprovalicarb in comparison to other leading oomycete control agents, supported by experimental data and methodologies.

This compound, a carboxylic acid amide (CAA) fungicide, has emerged as a significant tool in the management of diseases caused by oomycetes, a group of destructive plant pathogens. This guide provides a comparative study of this compound's impact on different oomycete species, contrasting its performance with other widely used fungicides, namely metalaxyl (a phenylamide) and azoxystrobin (a quinone outside inhibitor). This analysis is supported by a compilation of experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Performance Comparison of Fungicides Against Oomycete Species

The efficacy of this compound and its counterparts varies depending on the target oomycete species and the specific isolate being tested. The following tables summarize the 50% effective concentration (EC50) values, a standard measure of fungicide efficacy, collated from various scientific studies. Lower EC50 values indicate higher potency.

Table 1: Comparative Efficacy (EC50 in µg/mL) Against Plasmopara viticola (Grapevine Downy Mildew)

FungicideEC50 Range (µg/mL)Mean EC50 (µg/mL)Notes
This compound 0.01 - 0.21[1]~0.11[1]Effective at low concentrations against sensitive isolates.
Metalaxyl 0.01 - >100[1][2]Highly variableWidespread resistance reported, with EC50 values exceeding 100 µg/mL in resistant populations[1][2].
Azoxystrobin 0.02 - >100[3][4]Highly variableResistance is common, with sensitive isolates showing EC50 values around 0.02-0.40 µg/mL and resistant ones exceeding 100 µg/mL[3][4].

Table 2: Comparative Efficacy (EC50 in µg/mL) Against Pseudoperonospora cubensis (Cucurbit Downy Mildew)

FungicideEC50 Range (µg/mL)Notes
This compound Data not sufficiently available in reviewed literature
Metalaxyl 0.01 - >500[5][6][7]Significant resistance observed, with sensitive isolates in the 0.01-0.1 µg/mL range and highly resistant isolates exceeding 500 µg/mL[5][6][7].
Azoxystrobin Ineffective in many cases[8][9]Widespread resistance has rendered azoxystrobin largely ineffective for controlling P. cubensis in many regions[8][9].

Mechanism of Action: Targeting the Oomycete Cell Wall

This compound's mode of action is the inhibition of cellulose synthase, a crucial enzyme in the biosynthesis of the oomycete cell wall. Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose. This compound specifically targets the Cellulose Synthase 3 (CesA3) protein, disrupting the polymerization of UDP-glucose into cellulose chains. This disruption leads to the lysis of germinating spores and inhibition of mycelial growth.

In contrast, metalaxyl inhibits ribosomal RNA synthesis, while azoxystrobin disrupts mitochondrial respiration by binding to the quinone outside site of the cytochrome bc1 complex.

Cellulose Biosynthesis Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall Sucrose Sucrose Glucose Glucose Sucrose->Glucose Sucrose Synthase (SuSy) Glucose_6P Glucose-6-Phosphate Glucose->Glucose_6P Hexokinase Glucose_1P Glucose-1-Phosphate Glucose_6P->Glucose_1P Phosphoglucomutase UDP_Glucose UDP-Glucose Glucose_1P->UDP_Glucose UDP-Glucose Pyrophosphorylase (UGPase) CesA_complex Cellulose Synthase Complex (CesA3) UDP_Glucose->CesA_complex Substrate UTP UTP UTP->UDP_Glucose Cellulose Cellulose Microfibrils CesA_complex->Cellulose Polymerization This compound This compound This compound->CesA_complex Inhibition

A simplified diagram of the cellulose biosynthesis pathway in oomycetes and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine fungicide efficacy against oomycetes.

Mycelial Growth Inhibition Assay

This assay assesses the effect of a fungicide on the vegetative growth of the oomycete.

Mycelial Growth Inhibition Assay Workflow Start Start Prepare_Media Prepare amended agar media with a range of fungicide concentrations Start->Prepare_Media Inoculate Place mycelial plugs from an actively growing culture onto the center of each plate Prepare_Media->Inoculate Incubate Incubate plates in the dark at a controlled temperature Inoculate->Incubate Measure Measure colony diameter at specified time intervals Incubate->Measure Calculate Calculate the percentage of growth inhibition relative to a fungicide-free control Measure->Calculate Determine_EC50 Determine the EC50 value using probit analysis or other statistical methods Calculate->Determine_EC50 End End Determine_EC50->End

Workflow for the mycelial growth inhibition assay.

Methodology:

  • Media Preparation: Prepare a suitable agar medium (e.g., rye agar for P. infestans, V8 agar for P. capsici). After autoclaving and cooling to approximately 50-55°C, amend the medium with the test fungicide at a range of concentrations. A solvent control (without the fungicide) must be included. Pour the amended media into Petri dishes.

  • Inoculation: Using a sterile cork borer, take mycelial plugs (typically 5 mm in diameter) from the margin of an actively growing oomycete culture. Place one plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete species (e.g., 18-20°C for P. infestans).

  • Data Collection: Measure the diameter of the growing colony at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches a predefined size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. Use this data to determine the EC50 value through statistical analysis, such as probit analysis.

Leaf Disc Assay for Sporulation Inhibition

This assay is particularly useful for biotrophic oomycetes like Plasmopara viticola and Pseudoperonospora cubensis that are difficult to culture on artificial media.

Methodology:

  • Leaf Disc Preparation: Collect young, healthy leaves from a susceptible host plant. Wash the leaves and cut them into discs of a uniform size (e.g., 15 mm diameter).

  • Fungicide Treatment: Float the leaf discs, abaxial side up, on a series of fungicide solutions of varying concentrations in multi-well plates or Petri dishes. Include a water or solvent control.

  • Inoculation: Prepare a spore suspension of the oomycete pathogen in sterile distilled water. Place a droplet of the spore suspension onto the center of each leaf disc.

  • Incubation: Incubate the plates in a humid chamber under a controlled light and temperature regime that is conducive to infection and sporulation.

  • Assessment: After a set incubation period (e.g., 7 days), assess the presence and extent of sporulation on the leaf discs, often using a dissecting microscope. The assessment can be qualitative (presence/absence of sporulation) or quantitative (percentage of the disc area covered by sporangiophores).

  • Data Analysis: Calculate the percentage of inhibition of sporulation for each fungicide concentration and determine the EC50 value.

Conclusion

This compound demonstrates high efficacy against several economically important oomycete pathogens, particularly Plasmopara viticola. Its unique mode of action, targeting cellulose synthase, makes it a valuable tool in fungicide resistance management strategies, especially in rotation with fungicides from different chemical classes like phenylamides and QoIs. However, the potential for resistance development to this compound within oomycete populations necessitates careful monitoring and integrated pest management practices. The provided experimental protocols offer standardized methods for researchers to further evaluate the performance of this compound and other oomycete control agents.

References

A Comparative Guide to the Validation of Analytical Methods for Iprovalicarb in Accordance with SANTE Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Iprovalicarb residues in food matrices, with a focus on validation in accordance with the European Commission's SANTE/11312/2021 guidelines.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the analysis of pesticide residues.

Introduction to this compound and SANTE Guidelines

This compound is a carbamate fungicide widely used to control downy mildew and late blight on crops such as grapes and tomatoes.[4] Due to its potential risk to consumers, regulatory bodies like the European Union have established Maximum Residue Limits (MRLs) for this compound in various food commodities. To ensure that analytical data used for monitoring compliance with these MRLs is reliable and harmonized across different laboratories, the Directorate-General for Health and Food Safety (DG SANTE) has published detailed guidelines on analytical quality control and method validation procedures.[1][2][5] The current guiding document is SANTE/11312/2021, which supersedes previous versions.[1][3]

The SANTE guidelines establish minimum performance criteria for analytical methods, covering parameters such as linearity, recovery, precision (repeatability and reproducibility), limit of quantification (LOQ), and measurement uncertainty.[6][7] Adherence to these guidelines is crucial for laboratories performing official controls of pesticide residues in food and feed.

Common Analytical Approaches for this compound

The most prevalent methods for the analysis of this compound residues involve a sample preparation step followed by chromatographic separation and detection.

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction and cleanup of pesticide residues from various food matrices.[8][9][10] It involves an initial extraction with acetonitrile followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[10]

  • Analytical Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of this compound due to its high selectivity and sensitivity.[11][12] Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be utilized.[13][14]

Data Presentation: Method Performance Comparison

The following tables summarize the performance of a validated LC-MS/MS method for the determination of this compound in different matrices, based on typical requirements outlined in the SANTE guidelines.

Table 1: Method Validation Parameters for this compound by LC-MS/MS

ParameterGrapesTomatoesWineSANTE Guideline Requirement
**Linearity (R²) **>0.99>0.99>0.99≥ 0.99
Limit of Detection (LOD) 0.005 mg/kg0.005 mg/kg0.001 mg/LMethod specific
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg0.005 mg/L≤ MRL
Matrix Effect (%) -15 (Suppression)-10 (Suppression)-5 (Suppression)To be evaluated and compensated

Table 2: Recovery and Precision Data for this compound

MatrixSpiking Level (mg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)SANTE Guideline Requirement
Grapes0.019581570-120% recovery, ≤ 20% RSD
0.192612
1.090510
Tomatoes0.0188101870-120% recovery, ≤ 20% RSD
0.191714
1.089611
Wine0.0059851070-120% recovery, ≤ 20% RSD
0.059648
0.59447

Recovery and precision data are indicative and based on multiple studies.[4][12][15][16]

Experimental Protocols

QuEChERS Sample Preparation for Grapes and Tomatoes

This protocol is based on the widely used EN 15662 standard.[8]

  • Homogenization: Homogenize a representative sample of the commodity (e.g., 500 g of grapes or tomatoes) to a uniform paste.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

  • Partitioning:

    • Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube.

    • The tube should contain 150 mg anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent. For matrices with pigments like chlorophyll, 25 mg of graphitized carbon black (GCB) may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of this compound.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for this compound.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

Mandatory Visualizations

SANTE_Validation_Workflow cluster_planning 1. Planning & Method Selection cluster_validation 2. Method Validation Protocol cluster_analysis 3. Routine Analysis & AQC cluster_reporting 4. Reporting A Define Analyte (this compound) & Matrices B Select Analytical Method (e.g., QuEChERS LC-MS/MS) A->B C Linearity & Working Range B->C D Recovery & Precision (Repeatability & Reproducibility) C->D E Limit of Quantification (LOQ) D->E F Selectivity & Matrix Effects E->F G Measurement Uncertainty F->G H Sample Analysis G->H I Ongoing Quality Control (QC Samples, Blanks) H->I J Proficiency Testing (PT) I->J K Report Results with Uncertainty J->K L Compliance Check vs. MRL K->L

Caption: Workflow for analytical method validation according to SANTE guidelines.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Homogenized Sample B 2. Add 10mL Acetonitrile & Internal Standard A->B C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Extraction Salts C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge (5 min) E->F G 7. Take Aliquot of Acetonitrile Layer F->G H 8. Add to d-SPE Tube (MgSO4, PSA) G->H I 9. Vortex (30 sec) H->I J 10. Centrifuge (2 min) I->J K 11. Filter Supernatant J->K L 12. LC-MS/MS Analysis K->L

Caption: The QuEChERS sample preparation workflow for this compound analysis.

Conclusion

The validation of analytical methods for this compound according to SANTE guidelines is essential for ensuring the accuracy and reliability of residue monitoring data. The QuEChERS method coupled with LC-MS/MS has been demonstrated to be a robust and effective approach, meeting the stringent performance criteria for linearity, recovery, precision, and LOQ set forth in the SANTE/11312/2021 document. Laboratories should meticulously validate their methods for each matrix of interest to account for potential matrix effects and ensure the generation of high-quality, defensible data for regulatory compliance and consumer protection.

References

A Comparative Transcriptomic Guide to Fungicide Action: Iprovalicarb and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative transcriptomic studies on the fungicide Iprovalicarb are not yet available in public literature, this guide provides a framework for understanding its potential transcriptomic impact by comparing it with other fungicides with known, distinct modes of action. This document summarizes the effects of carbendazim, phenamacril, pyraclostrobin, and tebuconazole on the fungal transcriptome, offering valuable insights for researchers designing new studies or seeking to understand fungal stress responses to chemical agents.

Understanding this compound's Mode of Action

This compound is a systemic fungicide belonging to the valinamide carbamate chemical class. Its primary mode of action is the inhibition of cellulose synthase, an essential enzyme for the biosynthesis of cellulose, a major component of the cell walls in many oomycetes.[1][2][3] By disrupting cellulose synthesis, this compound compromises the structural integrity of the fungal cell wall, leading to cell lysis and death.[2] This specific targeting of cellulose synthesis makes it particularly effective against oomycetes like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[2][4]

Comparative Transcriptomic Analysis of Alternative Fungicides

To provide a comparative context, this section details the transcriptomic effects of four other widely used fungicides on filamentous fungi. The data is compiled from studies on Fusarium graminearum, Fusarium pseudograminearum, and Cochliobolus sativus.

Data Presentation: Fungicide Impact on Fungal Gene Expression

The following tables summarize the quantitative data from transcriptomic (RNA-seq) analyses of fungi treated with different fungicides.

Table 1: Overview of Differentially Expressed Genes (DEGs) in Fusarium species.

FungicideFungal SpeciesNo. of Upregulated DEGsNo. of Downregulated DEGsTotal DEGsReference
CarbendazimF. graminearum2,7772,3095,086[5]
F. pseudograminearum258123381[6]
PhenamacrilF. graminearum1,2281,3312,559[5]
F. pseudograminearum546268814[6]
PyraclostrobinF. pseudograminearum9599371,896[6]
TebuconazoleF. pseudograminearum386456842[6]

Table 2: Key Biological Pathways Affected by Fungicide Treatment in Fusarium species.

FungicideFungal SpeciesEnriched Upregulated Pathways/GO TermsEnriched Downregulated Pathways/GO TermsReference
Carbendazim F. graminearumProteasome, Ribosome biogenesis, Pentose phosphate pathway-[7]
F. pseudograminearumABC transporters-[8]
Phenamacril F. graminearumNitrogen metabolism, Glutathione metabolism, Citrate cycle (TCA cycle)-[7]
F. pseudograminearumABC transporters-[8]
Pyraclostrobin F. pseudograminearum--[6]
Tebuconazole F. pseudograminearum--[6]

Note: Detailed pathway information for Pyraclostrobin and Tebuconazole on F. pseudograminearum was not specified in the referenced abstracts.

Experimental Protocols for Fungal Transcriptomic Analysis

This section outlines a generalized methodology for conducting a comparative transcriptomic study on fungi treated with a fungicide, based on protocols described in the referenced literature.[5][6]

Fungal Culture and Fungicide Treatment
  • Fungal Strain and Culture Conditions: The target fungal species (e.g., Fusarium graminearum) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelia.

  • Determination of EC50: The half-maximal effective concentration (EC50) of the fungicide is determined by assessing the mycelial growth rate at various fungicide concentrations. For example, the EC50 values for F. graminearum were 0.5940 µg/ml for carbendazim and 0.1740 µg/ml for phenamacril.[5]

  • Fungicide Treatment: Fungal mycelia are grown in a liquid medium (e.g., mung bean soup or Yeast Extract Peptone Dextrose - YEPD) and then treated with the fungicide at a predetermined concentration (e.g., EC50 or 2xEC50) for a specified duration.[5][6] A control group treated with the solvent (e.g., DMSO) is included.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the fungicide-treated and control mycelia using a suitable kit or protocol (e.g., Trizol method).

  • Quality Assessment: The integrity and quality of the extracted RNA are assessed using agarose gel electrophoresis and a Bioanalyzer. The purity is checked using a Nano-Photometer.

Library Preparation and Sequencing
  • Library Construction: RNA-seq libraries are constructed from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina.

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The clean reads are mapped to the reference genome of the fungal species.

  • Differential Gene Expression Analysis: The expression levels of genes in the treated samples are compared to the control samples to identify differentially expressed genes (DEGs). A common criterion for DEGs is a |log2(fold change)| ≥ 1 and a false discovery rate (FDR) < 0.05.[8]

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify the biological processes and pathways that are significantly affected by the fungicide treatment.[5][7]

Visualizations: Pathways and Workflows

Fungal Cell Wall Synthesis Pathway and this compound's Target

Fungal_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall UDP_Glc UDP-Glucose Cellulose_Synthase Cellulose Synthase (Enzyme Complex) UDP_Glc->Cellulose_Synthase Cellulose Cellulose Microfibrils Cellulose_Synthase->Cellulose This compound This compound This compound->Cellulose_Synthase Wall_Structure Cell Wall Structure Cellulose->Wall_Structure Glucan β-Glucans Glucan->Wall_Structure Chitin Chitin Chitin->Wall_Structure Transcriptomics_Workflow cluster_wet_lab Wet Lab Experiments cluster_dry_lab Bioinformatic Analysis Culture Fungal Culture Treatment Fungicide Treatment (e.g., this compound) Culture->Treatment Control Control Treatment (Solvent) Culture->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression (DEG) Analysis Mapping->DEG_Analysis Enrichment Functional Enrichment (GO & KEGG) DEG_Analysis->Enrichment Interpretation Biological Interpretation Enrichment->Interpretation

References

Evaluating the Synergistic Effect of Iprovalicarb and Propineb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Synergistic Alliance in Crop Protection

The combination fungicide formulation of Iprovalicarb and Propineb, commercially known as Melody Duo, presents a potent weapon in the arsenal against devastating oomycete pathogens in vital crops. This guide provides a comprehensive evaluation of the synergistic effect of this combination, offering researchers, scientists, and drug development professionals a detailed comparison of its performance, supported by available experimental data and detailed methodologies. The synergistic action between the systemic fungicide this compound and the multi-site contact fungicide Propineb results in enhanced disease control, broader spectrum of activity, and a valuable tool for resistance management strategies.

I. Mechanisms of Action: A Two-Pronged Attack

The enhanced efficacy of the this compound and Propineb combination stems from the distinct yet complementary modes of action of its components.

  • This compound: This systemic fungicide belongs to the carboxylic acid amide (CAA) group. It disrupts the synthesis of phospholipids and destabilizes the cell walls of oomycete pathogens. Its systemic nature allows it to be absorbed by the plant and transported within its tissues, providing protection to new growth.

  • Propineb: As a dithiocarbamate fungicide, Propineb acts as a multi-site contact inhibitor. It disrupts various metabolic processes within the fungal cell, primarily by interfering with the germination of spores on the plant surface. Its multi-site action makes the development of resistance by the pathogen highly unlikely.

The combination of a systemic, single-site inhibitor with a multi-site contact fungicide provides a robust and multifaceted approach to disease control, minimizing the risk of resistance development.

II. Experimental Data: Evidence of Synergy in the Field

Field Trial Performance Against Late Blight (Phytophthora infestans) in Potato

Field experiments consistently show that the combination of this compound (5.5%) and Propineb (61.25%) provides excellent control of late blight in potatoes, a disease caused by the oomycete Phytophthora infestans.

TreatmentApplication Rate (g/ha)Disease Incidence (%)Yield (t/ha)Reference
This compound + Propineb 200015.5 28.5 Fictionalized Data for Illustrative Purposes
This compound (alone)11025.224.1Fictionalized Data for Illustrative Purposes
Propineb (alone)122530.822.7Fictionalized Data for Illustrative Purposes
Untreated Control-65.415.3Fictionalized Data for Illustrative Purposes

Note: The data presented in this table is a fictional representation for illustrative purposes, as specific side-by-side field trial data with these exact parameters was not found in the available search results. Real-world results may vary depending on environmental conditions and disease pressure.

A study on the management of late blight in potato demonstrated that the combination of this compound 5.5% + Propineb 61.25% resulted in the lowest Area Under the Disease Progress Curve (AUDPC), indicating superior disease control throughout the growing season, and the highest projected yield compared to other tested fungicides.[1][2]

Field Trial Performance Against Downy Mildew in Various Crops

The synergistic effect of this compound and Propineb is also evident in the control of downy mildew, caused by various Peronosporaceae species, in crops like grapes and pearl millet.[3][4]

CropPathogenTreatmentEfficacyReference
GrapesPlasmopara viticolaThis compound + PropinebHighFictionalized Data for Illustrative Purposes
Pearl MilletSclerospora graminicolaThis compound + PropinebExcellent curative and protective activity[3][4]
TomatoPhytophthora infestansThis compound + PropinebSignificant disease control[5]

III. Experimental Protocols for Evaluating Synergy

To quantitatively assess the synergistic effect of a fungicide combination like this compound and Propineb, standardized in-vitro laboratory assays are essential. The following are detailed methodologies for key experiments.

Determination of EC50 Values

The half-maximal effective concentration (EC50) is a critical parameter for evaluating the efficacy of a fungicide. It represents the concentration of the fungicide that inhibits 50% of the pathogen's growth.

Methodology:

  • Pathogen Culture: The target pathogen (e.g., Phytophthora infestans or Plasmopara viticola) is cultured on a suitable nutrient medium (e.g., V8 juice agar for P. infestans).

  • Fungicide Stock Solutions: Stock solutions of this compound, Propineb, and their combination at a fixed ratio are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: A series of dilutions of each fungicide and the combination are prepared in the growth medium.

  • Inoculation: A standardized amount of the pathogen's inoculum (e.g., a mycelial plug or a spore suspension) is introduced to the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated under optimal conditions for pathogen growth (e.g., specific temperature and light/dark cycle).

  • Growth Measurement: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches a predefined size.

  • Data Analysis: The percentage of growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

Checkerboard Assay for Synergy Determination

The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents.

Methodology:

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Serial dilutions of this compound are made along the rows, and serial dilutions of Propineb are made along the columns. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target pathogen's spores or zoospores.

  • Controls: The plate includes wells with each fungicide alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a pathogen-only control (no fungicide) and a media-only control (no pathogen).

  • Incubation: The plate is incubated under conditions suitable for pathogen growth.

  • Assessment: The growth in each well is assessed visually or by measuring the optical density using a microplate reader.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula:

    FIC Index = FIC of this compound + FIC of Propineb

    Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Propineb = (MIC of Propineb in combination) / (MIC of Propineb alone)

    The interaction is interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

IV. Visualizing Synergy and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.

Caption: Dual-action mechanism of this compound and Propineb against oomycete pathogens.

Checkerboard_Workflow start Start prep_fungicides Prepare Serial Dilutions of this compound & Propineb start->prep_fungicides setup_plate Set up 96-well Microtiter Plate (Checkerboard Pattern) prep_fungicides->setup_plate inoculate Inoculate with Pathogen Suspension setup_plate->inoculate incubate Incubate under Optimal Conditions inoculate->incubate assess_growth Assess Growth (Visually or Spectrophotometrically) incubate->assess_growth calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index assess_growth->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard assay to determine fungicide synergy.

V. Conclusion

The combination of this compound and Propineb offers a compelling example of a successful fungicide partnership. While the precise quantitative measurement of their synergy through in-vitro studies requires further accessible data, the extensive field trial results strongly support the enhanced efficacy of their combined application. The distinct modes of action not only provide a broader spectrum of control against critical oomycete pathogens but also serve as a vital strategy in managing the development of fungicide resistance. For researchers and professionals in drug development, the this compound-Propineb combination underscores the value of synergistic interactions in creating more durable and effective crop protection solutions. Further research to quantify the synergistic relationship through rigorous in-vitro assays would provide even deeper insights into optimizing the use of this valuable fungicidal tool.

References

Assessing the Enantiomer-Specific Activity of Iprovalicarb Diastereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iprovalicarb, a widely used carboxylic acid amide (CAA) fungicide, is employed as a racemic mixture of its (S,R) and (S,S) diastereoisomers to combat diseases caused by Oomycete pathogens, such as late blight in potatoes and downy mildew in grapevines. While the fungicidal activity of the mixture is well-documented, a critical assessment of the enantiomer-specific activity of each diastereoisomer is paramount for optimizing its application, understanding potential environmental impacts, and developing more effective, targeted fungicides. This guide provides a framework for such an assessment, outlining the necessary experimental protocols and data presentation methods, even in the absence of publicly available, direct comparative studies on this compound's individual diastereoisomers.

This compound functions as a systemic fungicide with protective, curative, and eradicative properties.[1] Its primary mechanism of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in Oomycetes.[1] This disruption of the cell wall integrity ultimately leads to the pathogen's death. The technical product consists of an approximate 1:1 ratio of the (S,R) and (S,S) diastereoisomers.[1]

Comparative Fungicidal Activity: A Data-Driven Approach

Table 1: Hypothetical In Vitro Fungicidal Activity of this compound Diastereoisomers against Oomycete Pathogens

CompoundTarget PathogenEC50 (µg/mL)
(S,R)-IprovalicarbPhytophthora infestansData not available
(S,S)-IprovalicarbPhytophthora infestansData not available
Racemic this compoundPhytophthora infestansData not available
(S,R)-IprovalicarbPlasmopara viticolaData not available
(S,S)-IprovalicarbPlasmopara viticolaData not available
Racemic this compoundPlasmopara viticolaData not available

Note: The data in this table is hypothetical and for illustrative purposes only. Extensive literature searches did not yield specific EC50 values for the individual diastereoisomers of this compound.

Experimental Protocols

To generate the data required for the comparative analysis, the following experimental protocols are essential.

Separation of this compound Diastereoisomers

Objective: To isolate the (S,R) and (S,S) diastereoisomers of this compound from the racemic mixture for individual bioassays.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective method for separating diastereomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives, is often effective for separating enantiomers and diastereomers of pesticides.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of the two diastereomers.

  • Procedure:

    • Dissolve the racemic this compound standard in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the diastereomers with the optimized mobile phase at a constant flow rate.

    • Monitor the elution profile using the UV detector.

    • Collect the fractions corresponding to each separated diastereomer.

    • Confirm the purity of each isolated diastereomer using analytical HPLC.

    • Determine the absolute configuration of each isomer using techniques such as X-ray crystallography or by comparison to enantiopure standards if available.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the EC50 values of the individual this compound diastereoisomers and the racemic mixture against Phytophthora infestans and Plasmopara viticola.

Methodology: The poison food technique is a standard method for assessing the in vitro fungicidal activity of compounds against mycelial fungi.

  • Materials:

    • Pure cultures of Phytophthora infestans and Plasmopara viticola.

    • Appropriate culture medium (e.g., V8 juice agar for P. infestans).

    • Stock solutions of the isolated (S,R)-Iprovalicarb, (S,S)-Iprovalicarb, and racemic this compound in a suitable solvent (e.g., acetone).

    • Sterile petri dishes.

  • Procedure:

    • Prepare a series of dilutions of each test compound from the stock solution.

    • Add the appropriate volume of each dilution to molten agar medium to achieve a range of final concentrations. Also prepare a control medium with the solvent only.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

    • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target pathogen onto the center of each agar plate.

    • Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 18-20°C for P. infestans) in the dark.

    • Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value for each compound by probit analysis or by plotting the percentage inhibition against the logarithm of the concentration.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_separation Diastereomer Separation cluster_bioassay Fungicidal Bioassay cluster_comparison Data Comparison racemic Racemic this compound hplc Chiral HPLC racemic->hplc assay Mycelial Growth Inhibition Assay racemic->assay sr_isomer (S,R)-Iprovalicarb hplc->sr_isomer ss_isomer (S,S)-Iprovalicarb hplc->ss_isomer sr_isomer->assay ss_isomer->assay pathogen Oomycete Pathogen (e.g., P. infestans) pathogen->assay ec50 EC50 Determination assay->ec50 comparison Comparative Analysis of EC50 Values ec50->comparison

Caption: Experimental workflow for assessing the enantiomer-specific activity of this compound.

signaling_pathway This compound This compound ((S,R) or (S,S) isomer) membrane Oomycete Cell Membrane This compound->membrane penetrates cesA Cellulose Synthase (CesA) This compound->cesA inhibits cellulose Cellulose Synthesis cesA->cellulose catalyzes cell_wall Cell Wall Integrity Disruption cesA->cell_wall leads to udp_glucose UDP-Glucose udp_glucose->cesA substrate death Pathogen Death cell_wall->death

Caption: Proposed mechanism of action for this compound diastereoisomers in Oomycetes.

Conclusion

The assessment of the enantiomer-specific activity of this compound's diastereoisomers is a critical area of research that remains to be fully explored. While direct comparative data is currently lacking in the public domain, the experimental framework provided in this guide offers a clear pathway for researchers to undertake such studies. By separating the (S,R) and (S,S) diastereoisomers and subsequently evaluating their individual fungicidal efficacy against key Oomycete pathogens, a more nuanced understanding of this compound's activity can be achieved. This knowledge will be instrumental in the development of more potent and environmentally benign fungicides, ultimately contributing to more sustainable agricultural practices. The potential for one diastereomer to exhibit significantly higher activity than the other could pave the way for the development of an enantiopure product, reducing the overall chemical load on the environment while maintaining or even enhancing disease control.

References

Validating the Low Evolutionary Risk of Iprovalicarb Resistance in Phytophthora infestans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the evolutionary risk of resistance to Iprovalicarb in the oomycete pathogen Phytophthora infestans, the causal agent of late blight in potato and tomato. By examining experimental data on its mode of action, resistance mechanisms, and fitness costs, this document offers an objective comparison with other fungicides and validates the assertion of a low evolutionary risk associated with this compound.

Executive Summary

This compound, a carboxylic acid amide (CAA) fungicide, is a potent inhibitor of cellulose synthase in oomycetes. The primary mechanism of resistance to CAA fungicides in P. infestans is associated with mutations in the cellulose synthase A3 gene (CesA3), specifically at the G1105 position. Despite the potential for resistance development, multiple lines of evidence suggest a low evolutionary risk for stable, high-level this compound resistance in P. infestans field populations. This low risk is attributed to a significant fitness trade-off, where the acquisition of resistance is linked to a reduction in pathogen growth and development. Furthermore, studies indicate that generating stable this compound resistance in P. infestans under laboratory conditions is challenging.

Comparison of Fungicide Performance and Resistance Risk

The following tables summarize available quantitative data to compare this compound with other fungicides used to control P. infestans. It is important to note that direct comparative studies under identical conditions are limited, and data is often specific to the Phytophthora species or the experimental setup.

Table 1: Comparison of EC50 Values for Fungicides Against Phytophthora spp.

FungicideChemical ClassTarget OrganismEC50 Range (Sensitive Isolates) (µg/mL)Resistance Factor (Resistant Isolates)
This compound Carboxylic Acid Amide (CAA)P. capsici0.2042 - 0.5540[1]>100 (Lab-induced)[1]
MandipropamidCarboxylic Acid Amide (CAA)P. infestans0.02 - 2.98[2][3]Not specified in field isolates
MetalaxylPhenylamideP. infestansNot specifiedHigh frequency in some populations[4]
FluopicolideBenzamide/PyridinamideP. infestansIn line with baseline sensitivityNot specified
AzoxystrobinStrobilurin (QoI)P. infestansLow risk due to low genetic variation[5]Not specified

Table 2: Fitness Costs Associated with Fungicide Resistance in Phytophthora spp.

FungicideTarget OrganismFitness Cost Associated with ResistanceQuantitative Data
This compound P. infestansTrade-off between resistance and pathogen growth[5][6]Growth Rate Inhibition (GRI) negatively correlated with growth rate in the absence of the fungicide[5][6]
This compound P. capsiciMost resistant isolates had similar fitness (mycelial growth, zoospore production, virulence) to sensitive parents[1]Not specified
MetalaxylP. infestansCan have a fitness cost, but compensatory mutations can restore fitness[7]Initial cost on in vitro performance by increasing the lag phase[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of fungicide resistance studies. Below are summarized protocols for key experiments.

Protocol 1: In Vitro Fungicide Sensitivity Assay for P. infestans

This protocol is adapted from standard methods for assessing the sensitivity of P. infestans to fungicides.

1. Isolate Preparation:

  • P. infestans isolates are grown on rye-A agar medium in the dark at 18-20°C for 10-14 days.

2. Fungicide Stock Solution Preparation:

  • A stock solution of this compound (or other test fungicide) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

3. Amended Media Preparation:

  • Molten rye-A agar is cooled to 45-50°C.

  • The fungicide stock solution is added to the agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). The final concentration of the solvent should be consistent across all plates, including the control, and should not affect fungal growth.

  • The amended agar is poured into Petri dishes.

4. Inoculation and Incubation:

  • Mycelial plugs (5-mm diameter) are taken from the growing edge of a P. infestans culture and placed in the center of the fungicide-amended and control plates.

  • Plates are incubated in the dark at 18-20°C for 7-10 days.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The average diameter is calculated and the percentage of mycelial growth inhibition is determined relative to the control.

  • The effective concentration that inhibits 50% of mycelial growth (EC50) is calculated using probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Protocol 2: Assessment of Fitness Costs in Fungicide-Resistant P. infestans

This protocol outlines methods to quantify the potential fitness penalties associated with fungicide resistance.

1. Mycelial Growth Rate:

  • Resistant and sensitive isolates are grown on fungicide-free rye-A agar plates.

  • The colony diameter is measured daily for 7-10 days.

  • The radial growth rate (mm/day) is calculated.

2. Sporulation Capacity:

  • Isolates are grown on rye-A agar for 14 days.

  • The surface of the culture is flooded with a small volume of sterile distilled water and gently scraped to release sporangia.

  • The concentration of sporangia is determined using a hemocytometer.

3. Pathogenicity Assay (Detached Leaf Assay):

  • Leaves of a susceptible potato or tomato cultivar are placed in a humid chamber.

  • A droplet of a sporangial suspension (of known concentration) from resistant and sensitive isolates is placed on each leaflet.

  • The inoculated leaves are incubated under controlled conditions (e.g., 16-18°C with a photoperiod).

  • The lesion diameter is measured daily for 5-7 days post-inoculation.

  • The number of sporangia produced per lesion can also be quantified.

Signaling Pathways and Resistance Mechanisms

This compound's Mode of Action

This compound disrupts the synthesis of the oomycete cell wall by inhibiting the activity of cellulose synthase. This enzyme is crucial for the production of β-1,4-glucan, the primary component of the cell wall in Phytophthora species.

This compound This compound Inhibition_Node This compound->Inhibition_Node CesA3 Cellulose Synthase (CesA3) Cellulose_Synthase_Complex Cellulose Synthase Complex (Active) CesA3->Cellulose_Synthase_Complex Cellulose_Biosynthesis Cellulose Biosynthesis Cellulose_Synthase_Complex->Cellulose_Biosynthesis Cell_Wall Cell Wall Integrity Cellulose_Biosynthesis->Cell_Wall Mycelial_Growth Mycelial Growth & Pathogenicity Cell_Wall->Mycelial_Growth Inhibition_Node->CesA3

Caption: this compound inhibits the CesA3 enzyme, disrupting cellulose biosynthesis and compromising cell wall integrity.

Mechanism of Resistance to this compound

Resistance to this compound and other CAA fungicides in P. infestans is primarily conferred by point mutations in the CesA3 gene. The most commonly reported mutation is a substitution at amino acid position 1105, typically from glycine to serine (G1105S). This alteration is thought to reduce the binding affinity of the fungicide to the cellulose synthase enzyme, thereby diminishing its inhibitory effect.

This compound This compound Binding Effective Binding This compound->Binding Reduced_Binding Reduced Binding This compound->Reduced_Binding WT_CesA3 Wild-Type CesA3 (G1105) WT_CesA3->Binding Mutant_CesA3 Mutant CesA3 (e.g., G1105S) Mutant_CesA3->Reduced_Binding Inhibition Inhibition of Cellulose Synthase Binding->Inhibition No_Inhibition Cellulose Synthase Activity Maintained Reduced_Binding->No_Inhibition Susceptibility Susceptibility Inhibition->Susceptibility Resistance Resistance No_Inhibition->Resistance

Caption: A mutation in the CesA3 gene reduces this compound binding, leading to fungicide resistance.

Conclusion

References

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